Avasimibe
Description
Avasimibe is an orally bioavailable inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that prevents cholesterol deposition in the arterial wall. Research was discontinued due to difficulties in assaying the effects of avasimibe on preventing plaque formation and due to its ability to increase the activity of Cytochrome P450 3A4, thus increasing the removal of other drugs from the body.
AVASIMIBE is a small molecule drug with a maximum clinical trial phase of II.
Structure
3D Structure
Properties
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168117 | |
| Record name | Avasimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166518-60-1 | |
| Record name | Avasimibe | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avasimibe [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avasimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avasimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVASIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avasimibe: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2][3] Initially developed as a promising agent for the treatment of atherosclerosis due to its role in lipid metabolism, its clinical development for this indication was halted. However, emerging research has unveiled multifaceted mechanisms of action, sparking renewed interest in Avasimibe for its potential therapeutic applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of Avasimibe, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: Inhibition of ACAT/SOAT
The primary and most well-characterized mechanism of action of Avasimibe is the inhibition of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2.[1] These enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2]
By inhibiting ACAT, Avasimibe effectively blocks this storage process, leading to a series of downstream effects that were initially believed to be beneficial for preventing atherosclerosis. These effects include:
-
Reduced Foam Cell Formation: In macrophages within atherosclerotic plaques, the accumulation of cholesteryl esters leads to the formation of "foam cells," a hallmark of atherosclerosis. Avasimibe's inhibition of ACAT in macrophages prevents this lipid accumulation.[2][4]
-
Enhanced Cholesterol Efflux: By preventing the esterification of free cholesterol, Avasimibe increases the intracellular pool of free cholesterol available for efflux from the cell to HDL acceptors, a key step in reverse cholesterol transport.[2][4]
-
Inhibition of Modified LDL Uptake: In vitro studies have demonstrated that Avasimibe can inhibit the uptake of modified low-density lipoprotein (LDL) by macrophages, further contributing to the reduction of lipid accumulation.[2][4]
-
Reduced Apolipoprotein B (ApoB) Secretion: In hepatocytes, Avasimibe has been shown to decrease the secretion of ApoB-containing lipoproteins, which are the primary carriers of cholesterol in the blood.[4]
Quantitative Data on ACAT Inhibition
| Parameter | Cell Line/System | Value | Reference |
| IC50 (ACAT-1 Inhibition) | Human Glioblastoma (U251) | 20.29 µM (at 48h) | [3] |
| IC50 (ACAT-1 Inhibition) | Human Glioblastoma (U87) | 28.27 µM (at 48h) | [3] |
Experimental Protocol: In Vitro ACAT Inhibition Assay
A common method to determine the inhibitory activity of a compound against ACAT involves a cell-free enzymatic assay using rat liver microsomes as a source of the enzyme and [14C]-oleoyl-CoA as the substrate.
Materials:
-
Rat liver microsomes
-
[14C]-Oleoyl-CoA
-
Bovine serum albumin (fatty acid-free)
-
Avasimibe (or other test compounds)
-
Scintillation fluid
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, bovine serum albumin, and buffer.
-
Add varying concentrations of Avasimibe or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids and separate the cholesteryl esters from unesterified fatty acids using thin-layer chromatography (TLC).
-
Scrape the TLC spots corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Avasimibe concentration and determine the IC50 value.
Signaling Pathway: ACAT Inhibition
Caption: Avasimibe inhibits ACAT, preventing cholesterol esterification.
Modulation of the Wnt/β-Catenin Signaling Pathway
More recent investigations have revealed a novel mechanism of action for Avasimibe, independent of its effects on cholesterol metabolism. Avasimibe has been shown to suppress the Wnt/β-catenin signaling pathway.[5] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.
The proposed mechanism involves the inhibition of Wnt secretion, which in turn leads to reduced activation of the Wnt/β-catenin signaling cascade.[5] This results in decreased nuclear translocation of β-catenin and subsequent downregulation of its target genes, which are often involved in cell proliferation and survival.[5]
Experimental Protocol: Western Blot Analysis of β-Catenin
Objective: To assess the effect of Avasimibe on the levels of total and phosphorylated β-catenin.
Materials:
-
Cell line of interest (e.g., human bronchial epithelial cells)
-
Avasimibe
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of Avasimibe or vehicle for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway: Wnt/β-Catenin Inhibition
Caption: Avasimibe inhibits the Wnt/β-catenin signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Avasimibe has demonstrated anticancer effects in various cancer cell lines, particularly in glioblastoma.[3] The underlying mechanism for this activity appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key observations from studies on glioblastoma cells include:[3]
-
Dose-dependent inhibition of cell proliferation.
-
Induction of apoptosis , as evidenced by increased activity of caspases-3/7 and cleavage of PARP.
-
Disruption of mitochondrial membrane potential , a key event in the intrinsic apoptotic pathway.
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Cell cycle arrest at the G0/G1 phase.
Quantitative Data on Anticancer Effects
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Proliferation | U251, U87 | 7.5, 15, 30 µM | Dose-dependent decrease in DNA synthesis | [3] |
| Apoptosis | U251, U87 | 7.5, 15, 30 µM | Dose-dependent increase in apoptotic rate | [3] |
| Caspase-3/7 Activity | U251, U87 | 7.5, 15, 30 µM | Dose-dependent increase in activity | [3] |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing Avasimibe-induced apoptosis.
Other Reported Mechanisms and Effects
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Pregnane X Receptor (PXR) Activation: Avasimibe is a potent activator of PXR, which can lead to the induction of CYP3A4 and P-glycoprotein.[1] This has implications for potential drug-drug interactions.
-
Cytochrome P450 Inhibition: It also acts as a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19.[1]
Conclusion
The mechanism of action of Avasimibe is more complex than initially understood. While its primary role as an ACAT inhibitor has been extensively studied in the context of atherosclerosis, its ability to modulate the Wnt/β-catenin signaling pathway and induce apoptosis in cancer cells has opened up new avenues for its therapeutic application. For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial for designing future studies and exploring the full potential of this intriguing molecule. The provided data and protocols offer a foundational guide for further investigation into the diverse biological activities of Avasimibe.
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
Avasimibe as an ACAT Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avasimibe (CI-1011) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. By inhibiting both isoforms, ACAT1 and ACAT2, Avasimibe modulates cholesterol metabolism, impacting processes from intestinal cholesterol absorption to the formation of foam cells in atherosclerotic plaques. Initially developed as a promising agent for treating atherosclerosis, its clinical development for this indication was halted due to a lack of favorable outcomes and concerns about drug interactions. However, recent research has revitalized interest in Avasimibe for its potential therapeutic applications in oncology by targeting the altered cholesterol metabolism in cancer cells. This guide provides an in-depth technical overview of Avasimibe, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it influences.
Core Mechanism of Action
Avasimibe is a synthetic acyl sulfamate that acts as a competitive inhibitor of ACAT (also known as sterol O-acyltransferase or SOAT)[1][2]. ACAT is responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is central to the storage of excess cholesterol within cells. There are two isoforms of ACAT:
-
ACAT1: Ubiquitously expressed and plays a significant role in cholesteryl ester accumulation in macrophages, contributing to foam cell formation in atherosclerosis.
-
ACAT2: Primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of very low-density lipoproteins (VLDL).
Avasimibe inhibits both ACAT1 and ACAT2, which leads to a reduction in the intracellular pool of cholesteryl esters[1][2]. This inhibition has several downstream consequences, including the modulation of lipoprotein secretion and the prevention of foam cell formation.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and properties of Avasimibe from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Avasimibe
| Target | Assay System | IC50 Value | Reference |
| ACAT1 | - | 24 µM | [3] |
| ACAT2 | - | 9.2 µM | [3] |
| ACAT | IC-21 Macrophages | 3.3 µM | [4] |
| CYP2C9 | Human P450 Isoenzymes | 2.9 µM | [4] |
| CYP1A2 | Human P450 Isoenzymes | 13.9 µM | [4] |
| CYP2C19 | Human P450 Isoenzymes | 26.5 µM | [4] |
Table 2: Effects of Avasimibe on Lipid Profiles in Preclinical Models
| Animal Model | Treatment | Key Findings | Reference |
| ApoE*3-Leiden Mice | 0.01% (wt/wt) Avasimibe in diet for 22 weeks | - 56% reduction in plasma cholesterol. - 92% reduction in atherosclerotic lesion area compared to high-cholesterol control. - 78% reduction in lesion area compared to a cholesterol-matched control. | [5] |
| Miniature Pigs | 10-25 mg/kg/day Avasimibe | - 38-41% decrease in VLDL apoB secretion rate. - 25-63% decrease in LDL apoB production rate. - 35% reduction in total plasma cholesterol (high dose). - 51% reduction in LDL cholesterol (high dose). | [6] |
Table 3: Summary of Avasimibe Clinical Trial Outcomes in Humans
| Study Population | Avasimibe Dosage | Key Lipid Profile Changes | Atherosclerosis Progression | Reference |
| Combined Hyperlipidemia | 50-500 mg/day for 8 weeks | - Up to 23% reduction in triglycerides. - Up to 30% reduction in VLDL cholesterol. - No significant change in total cholesterol, LDL-C, or HDL-C. | Not Assessed | [7] |
| Coronary Atherosclerosis | 50, 250, 750 mg/day for up to 24 months | - 7.8% to 10.9% increase in LDL cholesterol. | No favorable alteration in coronary atherosclerosis as assessed by IVUS. | [8] |
| Homozygous Familial Hypercholesterolemia (in combination with atorvastatin) | 750 mg/day for 6 weeks | - Further 22% reduction in total cholesterol compared to atorvastatin alone. - Greater reductions in triglycerides, LDL-C, and VLDL-C with combination therapy. | Not Assessed | [9] |
Key Signaling Pathways and Mechanisms
Avasimibe's inhibition of ACAT instigates changes in several cellular signaling pathways, primarily related to lipid metabolism and cellular proliferation.
Inhibition of ACAT and Cholesterol Esterification
The primary mechanism of Avasimibe is the direct inhibition of ACAT, which blocks the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. This action is the foundation for its effects on atherosclerosis and cancer.
References
- 1. Intracellular mechanisms mediating the inhibition of apoB-containing lipoprotein synthesis and secretion in HepG2 cells by avasimibe (CI-1011), a novel acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avasimibe - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of ACAT by avasimibe decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Avasimibe: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] Initially developed for the treatment of atherosclerosis and hyperlipidemia, its clinical development for these indications was halted.[1] However, recent preclinical research has unveiled its significant potential in oncology, demonstrating anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models.[2][3] This document provides a comprehensive technical overview of Avasimibe, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings.
Chemical Structure and Physicochemical Properties
Avasimibe is a synthetic acyl sulfamate derivative. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of Avasimibe
| Property | Value | Reference(s) |
| IUPAC Name | ((2,4,6-Tris(1-methylethyl)phenyl)acetyl)sulfamic acid 2,6-bis(1-methylethyl)phenyl ester | [4] |
| Synonyms | CI-1011, PD-148515 | [5][6] |
| CAS Number | 166518-60-1 | [7] |
| Molecular Formula | C₂₉H₄₃NO₄S | [1][8] |
| Molecular Weight | 501.72 g/mol | [7][8] |
| SMILES | CC(C)c1cc(C(C)C)c(CC(=O)NS(=O)(=O)Oc2c(cccc2C(C)C)C(C)C)c(c1)C(C)C | [8] |
| InChI Key | PTQXTEKSNBVPQJ-UHFFFAOYSA-N | [1][8] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [7][9] |
| Purity | ≥98% | [7][9] |
| Appearance | White to off-white solid powder | [4] |
Mechanism of Action
Avasimibe's primary mechanism of action is the inhibition of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2 (also designated as SOAT1 and SOAT2).[1][5] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[10]
Role in Lipid Metabolism
By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells, particularly in macrophages within atherosclerotic plaques.[10][11] This was the foundational hypothesis for its development as an anti-atherosclerotic agent. The inhibition of ACAT in the intestine and liver also contributes to reduced cholesterol absorption and decreased secretion of very-low-density lipoprotein (VLDL) and apolipoprotein B (apoB).[10][12]
Anticancer Mechanisms
Recent research has shifted focus to Avasimibe's anticancer properties, which appear to be multifactorial and extend beyond simple ACAT inhibition.
-
Induction of Apoptosis and Cell Cycle Arrest: In glioblastoma and prostate cancer cells, Avasimibe has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.[3][5] This is associated with the modulation of key regulatory proteins such as p53, p21, CDKs, and cyclins.[3]
-
Inhibition of Metastasis: Avasimibe can suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It has been observed to reduce the expression of EMT markers like N-cadherin, Vimentin, and Snail.[5]
-
Modulation of Signaling Pathways: Avasimibe has been reported to interfere with critical cancer-related signaling pathways, including the Wnt/β-catenin and E2F-1 signaling pathways.[5][13]
Diagram 1: Avasimibe's Primary Mechanism of Action
Caption: Avasimibe inhibits ACAT1/2, blocking cholesterol esterification.
Diagram 2: Downstream Anticancer Signaling Pathways of Avasimibe
Caption: Avasimibe's anticancer effects via key signaling pathways.
Quantitative Biological Activity
Avasimibe's biological activity has been quantified in various assays, both in its original context as a lipid-lowering agent and in its more recent exploration as an anticancer compound.
Table 2: In Vitro Inhibitory Concentrations of Avasimibe
| Target/Cell Line | Assay Type | IC₅₀ Value | Reference(s) |
| ACAT1 (human) | Enzyme Inhibition | 24 µM | [5] |
| ACAT2 (human) | Enzyme Inhibition | 9.2 µM | [5] |
| ACAT (general) | Enzyme Inhibition | 3.3 µM | [7] |
| T24 (Bladder Cancer) | MTT Proliferation Assay | 11.18 µM | [2] |
| 5637 (Bladder Cancer) | MTT Proliferation Assay | 12.03 µM | [2] |
| U251 (Glioblastoma) | Proliferation Assay (48h) | 20.29 µM | [3] |
| U87 (Glioblastoma) | Proliferation Assay (48h) | 28.27 µM | [3] |
Table 3: Summary of A-PLUS Clinical Trial Lipid Results
The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial was a key study in the drug's development for atherosclerosis.
| Treatment Group (daily dose) | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Apolipoprotein B | Reference(s) | | --- | --- | --- | --- | | Placebo | +1.7% | - | - |[11] | | Avasimibe 50 mg | +7.8%* | - | - |[11] | | Avasimibe 250 mg | +9.1%* | - | - |[11] | | Avasimibe 750 mg | +10.9%* | Significant Reduction** | Significant Reduction** |[11] |
**P<0.05 vs. placebo. *P≤0.01 vs. placebo.
Despite some favorable effects on triglycerides, the unexpected increase in LDL cholesterol was a contributing factor to the discontinuation of its development for atherosclerosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments frequently cited in Avasimibe research.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., T24, U87) in a 96-well plate at a density of approximately 3,000-10,000 cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][2]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Avasimibe (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells with Avasimibe for the desired period (e.g., 48 hours).[1]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells in 6-well plates with desired concentrations of Avasimibe for a specified time (e.g., 48 hours). Harvest the cells and lyse them on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][11]
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5-12.5% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][11]
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature.[1][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, CDK2, N-cadherin, β-actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
In Vivo Tumor Xenograft Model
This model is used to assess the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁷ T24 cells or 1 x 10⁷ U87 cells) in 150 µL of PBS into the dorsal flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[1][11]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly assign mice into control and treatment groups (n=6 per group).[1][11]
-
Treatment Administration: Administer Avasimibe intraperitoneally at a specified dose (e.g., 15 or 30 mg/kg) and schedule (e.g., every other day for 18-35 days). The control group receives the vehicle solution (e.g., PBS with 1% Tween 80).[1][11]
-
Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals and calculate the tumor volume using the formula: (Length × Width²) / 2.[1]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors. Tumors can be further processed for histological (H&E staining) or immunohistochemical (e.g., Ki-67) analysis.[1]
Diagram 3: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of a typical Avasimibe in vivo anticancer study.
Conclusion and Future Directions
Avasimibe is a well-characterized ACAT inhibitor with a complex biological profile. While its initial development for cardiovascular disease was unsuccessful, it has been repurposed as a valuable tool for cancer research. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis in various cancer models highlights its potential as a therapeutic candidate. Future research should focus on elucidating the precise molecular interactions that drive its anticancer effects, exploring its efficacy in combination with other chemotherapeutic agents, and further evaluating its safety profile in the context of oncology. The detailed experimental protocols provided herein should facilitate further investigation into the promising therapeutic applications of Avasimibe.
References
- 1. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer [mdpi.com]
- 5. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plaque REgression with Cholesterol absorption Inhibitor or Synthesis inhibitor Evaluated by IntraVascular UltraSound (PRECISE-IVUS Trial): Study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Avasimibe Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasimibe (CI-1011) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular free cholesterol.[1] Initially developed as a promising agent for the treatment of atherosclerosis, its primary mechanism involves the inhibition of two isoforms, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), thereby impacting cholesterol absorption, lipoprotein metabolism, and foam cell formation. While its development for dyslipidemia was discontinued, there is renewed preclinical interest in Avasimibe for its potential applications in oncology and other areas. This technical guide provides an in-depth overview of the core preclinical research findings for Avasimibe, focusing on its effects on atherosclerosis and emerging areas of investigation.
Mechanism of Action
Avasimibe's primary mechanism of action is the inhibition of ACAT1 and ACAT2, which catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acids. This inhibition leads to several downstream effects:
-
Inhibition of Foam Cell Formation: By preventing the esterification and subsequent storage of cholesterol in macrophages, Avasimibe reduces the formation of foam cells, a key component of atherosclerotic plaques.[1]
-
Reduced Lipoprotein Secretion: In the liver, Avasimibe has been shown to decrease the secretion of apolipoprotein B (apoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL).[1]
-
Enhanced Cholesterol Efflux: In vitro studies have demonstrated that Avasimibe can enhance the efflux of free cholesterol from macrophages.[1]
More recent preclinical research has also uncovered Avasimibe's ability to modulate the Wnt/β-catenin signaling pathway, which is implicated in cell proliferation and differentiation.[2]
In Vitro Efficacy
Avasimibe has demonstrated inhibitory activity against both ACAT isoforms and has shown effects on macrophage cholesterol metabolism in various in vitro models.
Table 1: In Vitro Inhibitory Activity of Avasimibe
| Target | IC50 Value | Cell Line/System | Reference |
| ACAT1 | 24 µM | Not Specified | N/A |
| ACAT2 | 9.2 µM | Not Specified | N/A |
Table 2: In Vitro Effects on Macrophage Cholesterol Metabolism
| Cell Line | Treatment | Effect | Reference |
| J774 (mouse macrophage) | 50 nmol/L Avasimibe | 25% reduction in cholesterol esterification | N/A |
| THP-1 (human monocytic) | 0.01-0.5 µM Avasimibe | Concentration-dependent reduction in cell cholesteryl ester content | [3] |
| Primary Human Macrophages | Avasimibe (1-10 µg/ml) | Time-dependent reduction in total cellular cholesterol | [4] |
Experimental Protocols: In Vitro Assays
Cholesterol Esterification Assay in J774 Macrophages
This protocol is based on methodologies aimed at quantifying the rate of cholesterol esterification in macrophage cell lines.
-
Cell Culture: J774 macrophages are cultured in multiwell plates to form a monolayer.
-
Radiolabeling: Cells are treated for 24 hours with an ACAT inhibitor (in this case, Avasimibe at a desired concentration) and radiolabeled cholesterol (e.g., [³H]-cholesterol). The ACAT inhibitor prevents the immediate esterification of the incoming labeled cholesterol.
-
Stimulation of Cholesterol Efflux Pathway (Optional but recommended): To assess the broader impact on cholesterol homeostasis, cells can be treated with cyclic adenosine monophosphate (cAMP) for 16 hours to stimulate the expression of the cholesterol transporter ABCA1.
-
Quantification: After the incubation period, cells are harvested, and lipids are extracted. The amount of radiolabeled cholesteryl esters is then quantified using techniques such as thin-layer chromatography followed by liquid scintillation counting. The reduction in labeled cholesteryl esters in Avasimibe-treated cells compared to controls indicates the inhibitory effect.[5]
Foam Cell Formation Assay in THP-1 Macrophages
This protocol outlines the induction of foam cells from THP-1 monocytes and the assessment of Avasimibe's inhibitory effect.
-
Cell Differentiation: Human monocytic THP-1 cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Induction of Foam Cell Formation: Differentiated macrophages are incubated with acetylated low-density lipoprotein (acetyl-LDL) to induce the uptake and accumulation of cholesterol, leading to foam cell formation.
-
Avasimibe Treatment: Avasimibe is co-incubated with acetyl-LDL at various concentrations.
-
Quantification of Lipid Accumulation: After the incubation period, intracellular lipid accumulation is assessed. This can be done qualitatively by staining with Oil Red O and visualizing lipid droplets under a microscope, or quantitatively by extracting cellular lipids and measuring the cholesteryl ester content using enzymatic assays or chromatography.[3][6]
Preclinical Animal Models: Atherosclerosis
Avasimibe has been evaluated in several animal models of atherosclerosis, with the ApoE*3-Leiden mouse model being a key example.
ApoE*3-Leiden Mouse Model
Table 3: Effects of Avasimibe on Atherosclerosis in ApoE*3-Leiden Mice
| Treatment Group | Diet | Duration | Key Findings | Reference |
| Control | High-Cholesterol (HC) | 22 weeks | Plasma cholesterol: 18.7 ± 2.6 mmol/L | [7] |
| Avasimibe | HC + 0.01% (wt/wt) Avasimibe | 22 weeks | Plasma cholesterol: 8.1 ± 1.2 mmol/L (-56% vs. HC); Atherosclerotic lesion area: -92% vs. HC, -78% vs. low-cholesterol control | [7] |
Experimental Protocol: Atherosclerosis Study in ApoE*3-Leiden Mice
This protocol is a summary of the methodology used in key preclinical studies.[1][7]
-
Animal Model: Female ApoE*3-Leiden transgenic mice, which are susceptible to diet-induced hyperlipidemia and atherosclerosis.
-
Diet and Treatment: Mice are fed a high-cholesterol diet to induce atherosclerosis. The treatment group receives the same diet with Avasimibe mixed in at a specified concentration (e.g., 0.01% wt/wt). A low-cholesterol control group may also be included to differentiate the direct anti-atherosclerotic effects from lipid-lowering effects.
-
Duration: The dietary intervention is typically carried out for an extended period, such as 22 weeks, to allow for the development of significant atherosclerotic lesions.
-
Plasma Lipid Analysis: Blood samples are collected periodically to monitor plasma cholesterol and triglyceride levels.
-
Atherosclerosis Quantification: At the end of the study, mice are euthanized, and the hearts and aortas are collected. Atherosclerotic lesion size in the aortic root is quantified by sectioning the aortic valve area and staining with hematoxylin and eosin. The lesion area is then measured using quantitative image analysis.[1][7][8]
Preclinical Pharmacokinetics and Safety
Pharmacokinetic and safety studies have been conducted in animal models, primarily in beagle dogs.
Table 4: Pharmacokinetic Parameters of Avasimibe in Beagle Dogs (Selected Data)
| Dose | Cmax (µg/mL) | AUC (µg*h/mL) | Study Duration | Key Observation | Reference |
| Escalating doses up to 1000 mg/kg b.i.d. | Not specified in abstract | Not specified in abstract | Escalating dose study | Substrate and inducer of hepatic CYP3A, leading to decreased plasma concentrations after Day 1. | [9] |
| Up to 1000 mg/kg/day | Plateaued at doses >100 mg/kg | Plateaued at doses >100 mg/kg | 13- and 52-week studies | Plasma concentrations plateaued at higher doses. | [9] |
Experimental Protocol: Preclinical Safety Evaluation in Beagle Dogs
This protocol is based on the reported safety studies of Avasimibe.[9][10]
-
Animal Model: Beagle dogs are used for repeated-dose toxicity studies.
-
Dosing: Avasimibe is administered orally in capsules at various doses in escalating-dose and long-term (e.g., 2, 13, and 52-week) studies.
-
Toxicokinetic Analysis: Plasma concentrations of Avasimibe are determined at multiple time points using high-performance liquid chromatography with ultraviolet detection (HPLC/UV). Key parameters such as Cmax and AUC are calculated.
-
Safety Monitoring: Comprehensive safety evaluations are performed, including clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at the end of the study.
Emerging Preclinical Research: Oncology and Signaling Pathways
Recent preclinical studies have shifted focus to the potential anticancer effects of Avasimibe and its role in modulating cellular signaling pathways.
Wnt/β-Catenin Signaling Pathway
In vitro studies have shown that Avasimibe can suppress the Wnt/β-catenin signaling pathway.[2] This is a critical pathway involved in cell proliferation, and its dysregulation is a hallmark of many cancers. The proposed mechanism involves Avasimibe promoting the localization of β-catenin to the cell membrane, leading to its dephosphorylation and inactivation.
Anticancer Effects
Preclinical studies in various cancer cell lines and animal models have suggested that Avasimibe may have antitumor activity. This is thought to be mediated, at least in part, by the inhibition of ACAT1, which is often overexpressed in cancer cells and contributes to the storage of cholesterol, a key component for rapid cell proliferation.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Avasimibe in inhibiting foam cell formation.
Caption: Experimental workflow for atherosclerosis assessment.
Caption: Avasimibe's proposed effect on the Wnt/β-catenin pathway.
Conclusion
The preclinical data for Avasimibe robustly demonstrates its efficacy as an ACAT inhibitor with significant effects on lipid metabolism and atherosclerosis in animal models. While its clinical development for cardiovascular disease was halted, the extensive preclinical characterization provides a strong foundation for exploring its potential in other therapeutic areas, particularly oncology. The emerging evidence of its ability to modulate the Wnt/β-catenin signaling pathway opens new avenues for research and drug development. This technical guide summarizes the core preclinical findings to aid researchers and scientists in further investigating the therapeutic potential of Avasimibe.
References
- 1. Quantitative assessment of aortic atherosclerosis in APOE*3 Leiden transgenic mice and its relationship to serum cholesterol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 3. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. THP-1 cells form foam cells in response to coculture with lipoproteins but not platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avasimibe: A Technical Guide to its Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasimibe (CI-1011) is a synthetic, orally bioavailable small molecule that potently inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2] Initially developed by Parke-Davis (later Pfizer) as a lipid-lowering agent for the treatment of atherosclerosis, its clinical development for this indication was halted due to a lack of favorable effects on coronary atherosclerosis and a mild increase in LDL cholesterol in clinical trials.[3] However, a growing body of preclinical research has repositioned Avasimibe as a promising candidate for anti-cancer therapy due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.[4][5][6] This technical guide provides an in-depth overview of Avasimibe's core targets, mechanisms of action, and its impact on various signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Target: Acyl-CoA: Cholesterol Acyltransferase (ACAT/SOAT)
Avasimibe's primary molecular targets are the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT-1 (SOAT1) and ACAT-2 (SOAT2).[1][2] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT, Avasimibe effectively blocks this process, leading to an accumulation of free cholesterol within the cell and a reduction in the storage of cholesteryl esters.[4]
Quantitative Inhibition Data
The inhibitory activity of Avasimibe against ACAT isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Target | IC50 (µM) | Source(s) |
| ACAT (general) | 3.3 | [7] |
| ACAT-1 | 24 | [1][2] |
| ACAT-2 | 9.2 | [1][2] |
| Human Monocyte-Macrophage ACAT | 0.012 (12 ng/mL) | [8] |
Signaling Pathways Modulated by Avasimibe
Beyond its direct impact on cholesterol metabolism, Avasimibe has been shown to modulate several critical signaling pathways, particularly in the context of cancer biology.
Wnt/β-catenin Signaling Pathway
Avasimibe has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[9][10] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Avasimibe treatment leads to the localization of β-catenin to the cell membrane and a reduction in its phosphorylation, thereby inactivating the pathway and suppressing cancer cell proliferation.[9] In prostate cancer cells, depletion of cholesteryl esters by Avasimibe significantly downregulates β-catenin.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe inhibits tumor growth by targeting FoxM1-AKR1C1 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 8. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Avasimibe in Cancer Research: A Technical Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avasimibe, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is emerging as a compelling agent in oncology research.[1] Initially developed for the treatment of atherosclerosis, its ability to modulate cholesterol metabolism has demonstrated significant anti-tumor effects across a range of cancer types.[1][2][3] This technical guide provides an in-depth overview of Avasimibe's mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its evaluation, and visualizes its impact on critical cancer-related signaling pathways. By disrupting cholesterol esterification, Avasimibe induces cancer-selective cytotoxicity, inhibits proliferation and metastasis, and enhances anti-tumor immunity, positioning it as a promising candidate for further cancer research and drug development.[4][5]
Core Mechanism of Action
Avasimibe's primary molecular target is the enzyme ACAT-1, which is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][4] Many aggressive cancer cells upregulate ACAT-1 to manage the high levels of cholesterol required for rapid membrane synthesis and to avoid the cytotoxic effects of excessive free cholesterol.[2][6]
By inhibiting ACAT-1, Avasimibe triggers a cascade of events within cancer cells:
-
Inhibition of Cholesterol Esterification: Avasimibe directly blocks the catalytic activity of ACAT-1, leading to a significant reduction in the levels of cholesteryl esters.[3][4]
-
Accumulation of Free Cholesterol: The blockage of esterification results in an accumulation of intracellular free cholesterol.[4]
-
Induction of Apoptosis: Elevated levels of free cholesterol can lead to endoplasmic reticulum (ER) stress and downstream activation of apoptotic pathways, selectively killing cancer cells which are more sensitive to this disruption than normal cells.[2][6]
-
Suppression of Proliferation and Metastasis: Avasimibe has been shown to arrest the cell cycle and inhibit the migratory and invasive properties of cancer cells through various signaling pathways.[2][7]
Quantitative Preclinical Data
The anti-cancer efficacy of Avasimibe has been quantified in numerous preclinical studies. The following tables summarize key findings, including IC50 values in various cancer cell lines and outcomes from in vivo models.
Table 1: In Vitro Efficacy of Avasimibe (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Prostate Cancer | PC3 | 8.5 | 72 hours | [4] |
| Pancreatic Cancer | MIA-PaCa2 | 9.0 | 72 hours | [4] |
| Lung Cancer | A549 | 7.8 | 72 hours | [4] |
| Colon Cancer | HCT116 | 7.5 | 72 hours | [4] |
| Bladder Cancer | 5637 | 12.03 | 48 hours | [2] |
| Bladder Cancer | T24 | 11.18 | 48 hours | [2] |
| Glioblastoma | U251 | 20.29 | 48 hours | [8] |
| Glioblastoma | U87 | 28.27 | 48 hours | [8] |
Table 2: In Vivo Efficacy of Avasimibe in Xenograft Models
| Cancer Type | Animal Model | Avasimibe Dosage | Treatment Duration | Key Outcomes | Reference |
| Prostate Cancer | Nude mice with PC3 xenografts | 7.5 mg/kg (as avasimin), IV | Daily for 5 days, then every 4 days | Significant tumor growth suppression and extended survival.[4] | [4] |
| Colon Cancer | Nude mice with HCT116 xenografts | 7.5 mg/kg (as avasimin), IV | Daily for 5 days, then every 4 days | Notable inhibition of tumor growth and extended survival.[4] | [4] |
| Bladder Cancer | Nude mice with T24 xenografts | 30 mg/kg, IP | Every other day for 35 days | Significant inhibition of tumor growth and weight.[2][9] | [2] |
| Glioblastoma | Nude mice with U87 xenografts | 15 or 30 mg/kg/day, IP | 18 days | Dose-dependent inhibition of tumor growth, volume, and weight.[8] | [8] |
| Prostate Cancer | Nude mice with PCa xenografts | 30 mg/kg, IP | Every other day for 7 weeks | Suppressed tumor growth and metastasis.[10] | [10] |
| Lewis Lung Carcinoma | C57BL/6 mice with LLC xenografts | 15 mg/kg | Not specified | Significant reduction in tumor size.[11] | [11] |
| Pancreatic Cancer | Orthotopic mouse model | Not specified | 4 weeks | Remarkable suppression of tumor size and growth rate; reduced metastatic lesions.[6] | [6] |
Signaling Pathways Modulated by Avasimibe
Avasimibe's anti-cancer effects are mediated through the modulation of several key signaling pathways.
PPARγ Signaling Pathway in Bladder Cancer
In bladder cancer, Avasimibe has been shown to induce G1-phase cell-cycle arrest by activating the PPARγ signaling pathway.[2] This leads to an increase in ROS stress and the downregulation of cell cycle-related proteins.[2]
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Avasimibe: A Technical Whitepaper on its Antitumor Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Avasimibe, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has emerged from its origins as a discontinued anti-atherosclerosis agent to become a promising candidate in oncology.[1][2] Initially designed to modulate cholesterol metabolism for cardiovascular disease, its ability to disrupt the altered lipid metabolism characteristic of many cancers has opened new therapeutic avenues.[3][4][5] This document provides a comprehensive technical overview of Avasimibe's mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its antitumor effects. The evidence suggests Avasimibe exerts its effects through multiple modalities, including induction of apoptosis, cell cycle arrest, and potentiation of antitumor immunity, making it a compelling subject for further oncological research and development.[6][7][8][9]
Core Mechanism of Action
Avasimibe's primary molecular target is ACAT-1, an intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] Many aggressive cancer cells exhibit upregulated ACAT-1 activity and a high dependency on cholesterol for membrane synthesis and signaling, leading to an accumulation of cholesteryl esters.[5][10]
By inhibiting ACAT-1, Avasimibe triggers two key events within the cancer cell:
-
Depletion of Cholesteryl Esters (CE): It blocks the storage of cholesterol, reducing the size and number of intracellular lipid droplets.[3]
-
Accumulation of Free Cholesterol (FC): The buildup of intracellular free cholesterol leads to cytotoxicity, endoplasmic reticulum stress, and ultimately, apoptosis.[3][6][10]
This dual effect selectively targets cancer cells, which are more sensitive to ACAT-1 inhibition than normal cells.[5]
Immunomodulatory Effects
Beyond its direct cytotoxic effects on tumor cells, Avasimibe significantly enhances antitumor immunity by modulating the cholesterol metabolism of CD8+ T cells.[6][7][9]
-
Enhanced T-Cell Receptor (TCR) Signaling: Inhibition of ACAT-1 in CD8+ T cells increases the level of free cholesterol in their plasma membrane.[9]
-
Improved Synapse Formation: This cholesterol enrichment facilitates more efficient TCR clustering and the formation of a more robust immunological synapse with antigen-presenting cancer cells.[9]
-
Potentiated Effector Function: The result is a potentiated antitumor response, with enhanced CD8+ T cell proliferation and cytotoxic activity.[6][7][9]
This mechanism makes Avasimibe a prime candidate for combination therapies with immune checkpoint inhibitors, such as anti-PD-1 antibodies, where synergistic effects have been observed.[6][9]
Quantitative Preclinical Data
In Vitro Efficacy: Cytotoxicity
Avasimibe demonstrates potent dose-dependent cytotoxicity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| U251 | Glioblastoma | 20.29 | 48 | [8] |
| U87 | Glioblastoma | 28.27 | 48 | [8] |
| PC3 | Prostate Cancer | 8.5 | 72 | [4] |
| MIA-PaCa2 | Pancreatic Cancer | 9.0 | 72 | [4] |
| A549 | Lung Cancer | 7.8 | 72 | [4] |
| HCT116 | Colon Cancer | 7.5 | 72 | [4] |
Table 1: Summary of Avasimibe's IC50 values in various human cancer cell lines. Note that IC50 values for PC3, MIA-PaCa2, A549, and HCT116 were for the 'Avasimin' nanoformulation.
In Vivo Efficacy: Tumor Growth Inhibition
Studies using xenograft models in immunocompromised mice have validated Avasimibe's antitumor effects in vivo.
| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Outcome | Reference |
| Glioblastoma | U87 | Nude Mice | 15, 30 mg/kg/day, IP | Dose-dependent inhibition of tumor growth | [8] |
| Prostate Cancer | PC3 | Nude Mice | 7.5 mg/kg, IV (Avasimin) | Suppressed tumor growth, extended survival | [4] |
| Bladder Cancer | T24 | Nude Mice | Not Specified | Significantly inhibited tumor growth and weight | [10] |
| Lewis Lung Carcinoma | LLC | C57BL/6 Mice | 15 mg/kg | Significantly reduced tumor size | [11][12] |
| Pancreatic Cancer | Not Specified | Orthotopic Mice | Not Specified | Suppressed tumor size and growth rate, reduced metastasis | [5] |
| Cholangiocarcinoma | QBC 939 | Not Specified | Not Specified | Remarkable reduction in tumor volume and weight | [13][14] |
Table 2: Summary of Avasimibe's in vivo antitumor activity in various xenograft models.
Key Signaling Pathway Interactions
Avasimibe's effects are mediated through the modulation of several critical signaling pathways downstream of ACAT-1 inhibition.
| Cancer Type | Key Pathway(s) Affected | Downstream Effect | Reference |
| Glioblastoma | p53/p21, p53/GADD45A, Aurora A/PLK1 | G0/G1 and G2/M cell cycle arrest, apoptosis | [8][15] |
| Bladder Cancer | PPARγ Signaling | G1 phase cell cycle arrest, increased ROS | [10][16] |
| Prostate Cancer | E2F-1 Signaling | G1 phase arrest, suppression of proliferation and metastasis | [17] |
| Cholangiocarcinoma | FoxM1-AKR1C1 Signaling | Inhibition of cell proliferation and tumor progression | [13][14] |
| Pancreatic Cancer | Akt Signaling | Resensitization to gemcitabine | [18] |
Table 3: Avasimibe's impact on key intracellular signaling pathways in different cancer types.
Detailed Experimental Protocols
The following sections describe generalized methodologies for key experiments cited in the evaluation of Avasimibe.
In Vitro Cell Proliferation (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U251, T24) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and cultured for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Avasimibe (e.g., 0-100 µM). A vehicle control (e.g., DMSO) is included.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined.
Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Cells are seeded in 6-well plates and treated with Avasimibe at desired concentrations (e.g., 7.5, 15, 30 µM) for 48 hours.
-
Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.
In Vivo Xenograft Tumor Model
-
Animal Model: 4-6 week old male athymic nude mice are used.
-
Cell Implantation: A suspension of 2-5 million cancer cells (e.g., U87) in 100-200 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³).
-
Randomization & Treatment: Mice are randomized into control and treatment groups. The treatment group receives Avasimibe via a specified route (e.g., intraperitoneal injection) at a set dose (e.g., 15 or 30 mg/kg/day). The control group receives the vehicle.
-
Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = (length × width²)/2). Body weight and general health are also monitored.
-
Endpoint: After a predetermined period (e.g., 18-21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Considerations and Future Directions
While preclinical data are robust, several factors require consideration. Avasimibe was halted in Phase III trials for atherosclerosis due to drug-drug interactions, primarily through its activation of the pregnane X receptor (PXR), which induces CYP3A4 expression.[1][2] This could affect the metabolism of co-administered chemotherapeutic agents, as seen in a preclinical study where Avasimibe abrogated the efficacy of fluvastatin.[1]
Future research should focus on:
-
Combination Therapies: Systematically evaluating Avasimibe's synergy with standard-of-care chemotherapies and immunotherapies (e.g., checkpoint inhibitors, CAR-T cells).[6][19][20]
-
Biomarker Development: Identifying biomarkers, potentially related to ACAT-1 expression or the cholesterol metabolism profile of a tumor, to predict which patients are most likely to respond.
-
Formulation and Delivery: Optimizing delivery systems, such as the previously studied human serum albumin nanoformulation ('Avasimin'), to enhance tumor bioavailability and minimize systemic exposure and potential side effects.[3][4]
Conclusion
Avasimibe presents a compelling, multi-faceted approach to cancer therapy. By targeting the fundamental metabolic alteration of cholesterol esterification, it induces direct cytotoxicity in cancer cells while simultaneously enhancing the body's own antitumor immune response. The wealth of preclinical data across numerous cancer types, including glioblastoma, prostate, bladder, and pancreatic cancer, strongly supports its continued investigation. While challenges related to drug interactions must be carefully managed, the potential of Avasimibe, particularly in combination with modern immunotherapies, warrants its repositioning as a significant candidate in the oncological drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Avasimibe - Wikipedia [en.wikipedia.org]
- 3. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]
- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiating the antitumour response of CD8+ T cells by modulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling [frontiersin.org]
- 14. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer [jcancer.org]
- 17. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of metabolic intervention and T cell therapy enhances solid tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Avasimibe as a Novel Inhibitor of Bacterial Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avasimibe, a well-characterized acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor originally developed for the treatment of atherosclerosis, has emerged as a promising candidate for anti-virulence therapy.[1][2][3] This technical guide provides an in-depth overview of the current understanding of Avasimibe's role in inhibiting bacterial virulence, with a focus on its mechanisms of action against key human pathogens. Preclinical research indicates that Avasimibe and its analogs can attenuate the virulence of both Gram-positive and Gram-negative bacteria, not by direct bactericidal or bacteriostatic action, but by targeting specific virulence factor production and regulatory pathways.[4][5][6][7] This document summarizes the quantitative data on its efficacy, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved.
Introduction to Avasimibe and its Repurposing
Avasimibe was initially designed as a potent inhibitor of ACAT1 and ACAT2, enzymes involved in cholesterol metabolism.[1] While its development as a lipid-lowering agent was halted, recent research has refocused on its potential as an anti-infective agent that circumvents the selective pressures of traditional antibiotics by disarming pathogens rather than killing them.[1][4][8] This anti-virulence approach offers a promising strategy to combat the growing threat of antibiotic resistance.
Avasimibe's Impact on Gram-Negative Bacteria: Inhibition of Glycosyltransferases
In several clinically significant Gram-negative enteric pathogens, including enterohemorrhagic Escherichia coli (EHEC), Salmonella enterica, and Citrobacter rodentium, Avasimibe has been shown to inhibit the activity of the NleB and SseK families of arginine glycosyltransferases.[4][5][6][7][8] These enzymes are type III secretion system effectors that are injected into host cells to disrupt innate immune signaling pathways, thereby promoting bacterial survival and pathogenesis.
Mechanism of Action
Avasimibe directly targets the enzymatic activity of NleB and SseK, preventing them from glycosylating their host protein substrates. By inhibiting this key virulence mechanism, Avasimibe helps to restore the host's natural immune response to the infection.
Signaling Pathway
The NleB/SseK effectors interfere with host cell signaling by glycosylating arginine residues on key proteins in pathways such as the TNF signaling pathway, which is crucial for inflammation and apoptosis. By inhibiting NleB/SseK, Avasimibe prevents this disruption.
Quantitative Data
| Parameter | Bacterium/Enzyme | Value | Reference |
| IC50 | NleB/SseK enzymes | ~10 µM | [6] |
| Effective Dose | S. enterica in RAW264.7 macrophages | 10 µM | [4][5][8] |
Experimental Protocols
2.4.1. In Vitro Glycosylation Assay
This assay measures the ability of Avasimibe to inhibit the glycosylation of a substrate protein by NleB or SseK enzymes.
-
Reagents: Purified NleB/SseK enzyme, substrate protein (e.g., GAPDH), UDP-N-acetylglucosamine (UDP-GlcNAc), Avasimibe, reaction buffer.
-
Procedure:
-
Incubate purified NleB/SseK enzyme with varying concentrations of Avasimibe in the reaction buffer.
-
Add the substrate protein and UDP-GlcNAc to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and analyze the glycosylation of the substrate protein by Western blot using an antibody that recognizes the glycosylated arginine.
-
2.4.2. Macrophage Infection Model
This model assesses the effect of Avasimibe on the intracellular survival of bacteria.
-
Cell Line: RAW264.7 macrophage-like cells.
-
Bacteria: Salmonella enterica.
-
Procedure:
-
Seed RAW264.7 cells in 24-well plates.
-
Treat the cells with Avasimibe for 1 hour prior to infection.
-
Infect the cells with S. enterica at a specific multiplicity of infection (MOI).
-
After a short incubation period to allow for bacterial entry, add gentamicin to kill extracellular bacteria.
-
Incubate for 24 hours.
-
Lyse the macrophages and plate the lysate on agar plates to enumerate the surviving intracellular bacteria (colony-forming units, CFUs).
-
Avasimibe's Impact on Gram-Positive Bacteria: Focus on Staphylococcus aureus
Research on a compound structurally inspired by Avasimibe, designated AV73, has demonstrated significant anti-virulence activity against Staphylococcus aureus. AV73 reduces the production of the key toxin alpha-hemolysin and inhibits biofilm formation.[9]
Mechanism of Action
Affinity-based protein profiling identified the membrane protein insertase YidC as a target of AV73 in S. aureus.[9] The interaction with YidC is thought to be responsible for the observed reduction in virulence factor secretion. Furthermore, quantitative proteomics revealed that AV73 treatment leads to a significant downregulation of major virulence and biofilm-promoting proteins, including the transcriptional regulator SarS and the two-component histidine kinase SaeS.[9]
Signaling Pathway
The SaeRS two-component system is a critical regulator of virulence factor expression in S. aureus. SaeS is a sensor kinase that, upon sensing specific host signals, autophosphorylates and then transfers the phosphate group to the response regulator SaeR. Phosphorylated SaeR then binds to the promoter regions of target virulence genes, activating their transcription. The downregulation of SaeS expression by AV73 disrupts this signaling cascade.
Quantitative Data
| Parameter | Bacterium | Value | Reference |
| EC50 (Hemolysis Reduction) | S. aureus NCTC8325 | 30 µM (±1.2 µM) | [9] |
| MBIC50 (Biofilm Inhibition) | S. aureus SH1000 | 25 µM | [9] |
| MBIC50 (Biofilm Inhibition) | MRSA USA300 | 50 µM | [9] |
Experimental Protocols
3.4.1. Hemolysis Assay
This assay quantifies the ability of a compound to inhibit the hemolytic activity of S. aureus alpha-hemolysin.
-
Reagents: S. aureus culture supernatant (containing alpha-hemolysin), rabbit erythrocytes, AV73, phosphate-buffered saline (PBS).
-
Procedure:
-
Grow S. aureus in Tryptic Soy Broth (TSB) to the stationary phase.
-
Centrifuge the culture and filter-sterilize the supernatant.
-
In a 96-well plate, serially dilute AV73.
-
Add the S. aureus supernatant to each well containing AV73 and incubate.
-
Add a suspension of washed rabbit erythrocytes to each well.
-
Incubate at 37°C.
-
Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Include positive (Triton X-100 for 100% lysis) and negative (PBS) controls.
-
3.4.2. Biofilm Inhibition Assay (Crystal Violet Method)
This assay measures the effect of a compound on the formation of bacterial biofilms.
-
Reagents: S. aureus culture, TSB supplemented with glucose, AV73, crystal violet solution (0.1%), ethanol or acetic acid.
-
Procedure:
-
In a 96-well microtiter plate, add TSB with glucose and varying concentrations of AV73.
-
Inoculate the wells with an overnight culture of S. aureus diluted to a specific OD.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully wash the wells with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with crystal violet solution.
-
After incubation, wash away the excess stain.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Avasimibe and Pseudomonas aeruginosa
To date, based on a comprehensive literature search, there is no published research directly investigating the effect of Avasimibe on the virulence of Pseudomonas aeruginosa. While other compounds, such as certain macrolides and statins, have been shown to modulate P. aeruginosa virulence, a similar role for Avasimibe has not yet been established.[10][11]
Conclusion and Future Directions
Avasimibe and its analogs represent a promising new class of anti-virulence agents with demonstrated efficacy against both Gram-negative and Gram-positive pathogens. The mechanisms of action, which involve the inhibition of key virulence factor production and regulatory pathways, are distinct from traditional antibiotics, suggesting a lower propensity for the development of resistance.
Future research should focus on:
-
Elucidating the precise molecular interactions between Avasimibe and its bacterial targets.
-
Optimizing the structure of Avasimibe to enhance its anti-virulence activity and improve its pharmacokinetic properties.
-
Investigating the potential of Avasimibe against a broader range of clinically relevant pathogens, including Pseudomonas aeruginosa.
-
Evaluating the in vivo efficacy and safety of Avasimibe in animal models of infection.
The continued exploration of Avasimibe as an anti-virulence therapeutic holds significant potential for the development of novel treatment strategies to combat bacterial infections in an era of increasing antibiotic resistance.
References
- 1. ableweb.org [ableweb.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. ELISA for Alpha-hemolysin (Hla) in Methicilin-resistant Staphylococcus aureus (MRSA) [bio-protocol.org]
- 4. Crystal violet assay [bio-protocol.org]
- 5. Frontiers | A coverslip-based technique for evaluating Staphylococcus aureus biofilm formation on human plasma [frontiersin.org]
- 6. iTRAQ-Based Quantitative Proteomic Profiling of Staphylococcus aureus Under Different Osmotic Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]
- 10. Inhibition of Pseudomonas aeruginosa virulence factors by subinhibitory concentrations of azithromycin and other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Avasimibe Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Avasimibe, an inhibitor of the acyl-CoA:cholesterol acyltransferase (ACAT) enzyme, in various animal models. The information compiled is based on a comprehensive review of preclinical studies and is intended to guide researchers in designing and executing experiments involving this compound.
Data Summary: Avasimibe Administration in Preclinical Models
The following table summarizes the routes of administration, dosages, and key pharmacokinetic or efficacy observations for Avasimibe in different animal species as reported in the literature.
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings/Observations |
| Mice | Oral (dietary admixture) | 0.01% (wt/wt) | Mixed into a high-cholesterol diet | Lowered plasma cholesterol by 56% and significantly reduced atherosclerotic lesion area in ApoE*3-Leiden mice.[1] |
| Mice | Oral (diet) | Not specified | High-fat, high-cholesterol diet | Reduced brain lipid peroxidation and reversed liver steatosis. Avasimibe was detected in plasma but not in the brain.[2] |
| Mice | Oral Gavage | 15 mg/kg/day (every other day, 3x/week) | Dissolved in DMSO, then diluted with 0.1% Tween-80 and 0.1% carboxy-methylcellulose sodium salt, sonicated.[3] | Used in a breast cancer chemoprevention study.[3] |
| Mice | Oral Gavage | 20 mg/kg (every other day) | Not specified | Used in a spontaneous mouse model of triple-negative breast cancer.[3] |
| Mice | Oral Gavage | Not specified | Not specified | Administered to evaluate its effect on cholangiocarcinoma progression.[4] |
| Mice | Intravenous | Not specified | Encapsulated in human serum albumin (avasimin) | Achieved tumor concentrations 4-fold higher than the IC50 value in xenograft models of prostate and colon cancer, suppressing tumor growth.[5] |
| Mice | Intraperitoneal Injection | 10, 20, or 30 mg/kg | Not specified | 20 mg/kg most significantly reduced IL-4 and IL-5 in a house dust mite-induced asthma model.[6] |
| Mice | Intraperitoneal Injection | 30 mg/kg (every other day for 35 doses) | Dissolved in PBS containing 1% Tween 80 | Significantly inhibited bladder cancer tumor growth in a xenograft model.[7] |
| Mice | Intraperitoneal Injection | 5 mg/kg or 25 mg/kg | Not specified | Reduced C. rodentium loads in the intestine in a mouse infection model.[8] |
| Rats | Not specified | Not specified | Not specified | Avasimibe was found to be safe and effective in reducing plasma cholesterol levels in both cholesterol-fed and non-cholesterol-fed rats.[9][10] |
| Dogs (Beagle) | Oral (capsule) | Up to 1000 mg/kg (escalating dose) and up to 1000 mg/kg (repeated dose) | Capsule | Dose-limiting toxicity was primarily hepatic. Minimal adrenal effects were observed.[11] |
| Miniature Pigs | Not specified | 10 mg/kg/day or 25 mg/kg/day | Not specified | Fed in a diet with fat and cholesterol. Reduced hepatic VLDL apolipoprotein B secretion.[12] |
Experimental Protocols
Oral Administration via Dietary Admixture in Mice
This protocol is adapted from studies investigating the long-term effects of Avasimibe on atherosclerosis.
Objective: To administer Avasimibe continuously over an extended period to evaluate its impact on chronic disease models.
Materials:
-
Avasimibe powder
-
High-cholesterol powdered diet
-
Blender or mixer
-
Scale
Procedure:
-
Calculate the total amount of diet required for the study duration and the number of animals.
-
Based on the desired final concentration (e.g., 0.01% w/w), calculate the total mass of Avasimibe needed.
-
Accurately weigh the Avasimibe powder.
-
In a well-ventilated area, thoroughly mix the Avasimibe powder with a small portion of the powdered diet.
-
Gradually add the remaining diet in increments, mixing thoroughly after each addition to ensure uniform distribution.
-
Store the Avasimibe-medicated diet in airtight containers at 4°C, protected from light.
-
Provide the medicated diet to the animals ad libitum.
-
Replace the medicated diet at regular intervals (e.g., every 2-3 days) to ensure freshness.
Oral Gavage Administration in Mice
This method is suitable for delivering a precise dose of Avasimibe at specific time points.
Objective: To administer a defined bolus dose of Avasimibe.
Materials:
-
Avasimibe powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Carboxymethylcellulose sodium salt (CMC)
-
Sterile phosphate-buffered saline (PBS) or water
-
Sonicator
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a solution of 0.1% Tween-80 and 0.1% CMC in PBS or water.
-
Avasimibe Solution Preparation:
-
Weigh the required amount of Avasimibe.
-
Dissolve the Avasimibe in a small volume of DMSO.
-
Further dilute the DMSO-Avasimibe solution with the vehicle (Tween-80/CMC solution) to the final desired concentration (e.g., for a 15 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 1.875 mg/mL).
-
Sonicate the final solution for approximately 10 minutes at 4°C to ensure a uniform suspension.[3]
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the Avasimibe suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
Intraperitoneal (IP) Injection in Mice
IP injection allows for rapid systemic absorption of Avasimibe.
Objective: To quickly introduce a precise dose of Avasimibe into the systemic circulation.
Materials:
-
Avasimibe powder
-
Phosphate-buffered saline (PBS)
-
Tween 80
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Avasimibe Solution Preparation:
-
Weigh the required amount of Avasimibe.
-
Prepare a vehicle solution of 1% Tween 80 in sterile PBS.
-
Suspend the Avasimibe in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the concentration would be 7.5 mg/mL).
-
Vortex or sonicate the suspension to ensure it is well-mixed before each injection.
-
-
Administration:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the Avasimibe suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes Avasimibe [label="Avasimibe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACAT [label="ACAT\n(Acyl-CoA:Cholesterol\nAcyltransferase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intracellular_FC [label="Intracellular\nFree Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"]; CE_Storage [label="Cholesteryl Ester\nStorage (Lipid Droplets)", fillcolor="#F1F3F4", fontcolor="#202124"]; ApoB_Secretion [label="ApoB-containing\nLipoprotein Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Foam_Cell [label="Macrophage\nFoam Cell Formation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Avasimibe -> ACAT [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Intracellular_FC -> ACAT [label="Substrate", color="#34A853", fontcolor="#202124"]; ACAT -> CE_Storage [label="Promotes", color="#34A853", fontcolor="#202124"]; ACAT -> ApoB_Secretion [label="Promotes", color="#34A853", fontcolor="#202124"]; CE_Storage -> Foam_Cell [label="Contributes to", color="#5F6368", fontcolor="#202124"];
// Invisible nodes for alignment subgraph { rank = same; Avasimibe; } } .dot Caption: Mechanism of Avasimibe action via ACAT inhibition.
// Nodes Prep [label="1. Prepare Avasimibe Suspension\n(e.g., in DMSO/Tween/CMC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose [label="2. Calculate and Draw Dose\nBased on Animal Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Restrain [label="3. Gently Restrain Animal", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="4. Administer via Oral Gavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Animal Post-Administration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> Dose [color="#5F6368"]; Dose -> Restrain [color="#5F6368"]; Restrain -> Administer [color="#5F6368"]; Administer -> Monitor [color="#5F6368"]; } .dot Caption: Standard workflow for oral gavage administration.
// Nodes Prep [label="1. Prepare Avasimibe Suspension\n(e.g., in PBS/Tween 80)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose [label="2. Calculate and Draw Dose\nBased on Animal Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Restrain [label="3. Restrain Animal, Expose Abdomen", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="4. Inject into Lower Abdominal Quadrant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="5. Return to Cage and Monitor", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep -> Dose [color="#5F6368"]; Dose -> Restrain [color="#5F6368"]; Restrain -> Administer [color="#5F6368"]; Administer -> Monitor [color="#5F6368"]; } .dot Caption: Standard workflow for intraperitoneal injection.
References
- 1. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 7. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ACAT by avasimibe decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avasimibe Use in Human Monocyte-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Avasimibe, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, in primary human monocyte-derived macrophages. This document includes detailed protocols for key experiments, a summary of quantitative data on Avasimibe's effects, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Avasimibe (CI-1011) is an inhibitor of both isoforms of the enzyme Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2.[1] In human macrophages, ACAT1 is the predominant isoform and is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This process is a critical step in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[2] By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within macrophages, thereby reducing foam cell formation.[3][4] Research has also indicated that Avasimibe may have additional anti-atherogenic effects, including the enhancement of free cholesterol efflux and the inhibition of modified LDL uptake.[3][5] Furthermore, recent studies have suggested a role for Avasimibe in modulating innate immune signaling pathways, specifically the STING pathway in human macrophages.[6]
Quantitative Data Summary
The following tables summarize the key quantitative effects of Avasimibe on human monocyte-derived macrophages and related in vivo models.
Table 1: In Vitro Efficacy of Avasimibe in Human Monocyte-Derived Macrophages
| Parameter | Value | Cell Type | Reference |
| IC50 against ACAT | 25 ± 9 nmol/L | Primary Human Monocyte-Derived Macrophages | [7] |
| Median Inhibitory Concentration against ACAT (albumin-free) | 12 ng/mL | Primary Human Monocyte-Derived Macrophages | [8] |
| Reduction in Total Cholesterol with ag-acLDL | 29% | Primary Human Monocyte-Derived Macrophages | [5] |
| Reduction in 125I-acLDL Specific Binding | 49% | Primary Human Monocyte-Derived Macrophages | [5] |
Table 2: Effects of Avasimibe in Animal Models of Atherosclerosis
| Parameter | Reduction | Animal Model | Reference |
| Thoracic Aortic Cholesteryl Ester Content | 39% | Hypercholesterolemic Rabbits | |
| Thoracic Aortic Lesion Extent | 41% | Hypercholesterolemic Rabbits | |
| Aortic Arch Cross-Sectional Lesion Area | 35% | Hypercholesterolemic Rabbits | |
| Aortic Arch Monocyte-Macrophage Area | 27% | Hypercholesterolemic Rabbits | |
| Iliac-Femoral Artery Monocyte-Macrophage Content | 77% | Hypercholesterolemic Rabbits | |
| Atherosclerotic Lesion Area | 78% (compared to low-cholesterol control) | ApoE*3-Leiden Mice | [9] |
Key Experimental Protocols
Protocol 1: Differentiation of Human Monocytes to Macrophages
This protocol describes the generation of macrophages from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Cell culture flasks or plates
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in T-75 flasks or 6-well plates at a density of 1 x 107 cells per 75 cm2 flask or 2 x 106 cells per well of a 6-well plate in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow the monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After the adherence period, gently wash the cells three times with warm PBS to remove non-adherent lymphocytes.
-
Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50-100 ng/mL of M-CSF.
-
Incubate the cells for 7-10 days to allow for differentiation into macrophages. Replace the medium with fresh M-CSF-containing medium every 2-3 days.
-
Confirm differentiation by observing the characteristic spindle-shaped morphology of macrophages under a microscope.
Protocol 2: Induction of Foam Cell Formation and Treatment with Avasimibe
This protocol details the loading of macrophages with lipids to form foam cells and subsequent treatment with Avasimibe.
Materials:
-
Differentiated human macrophages (from Protocol 1)
-
RPMI 1640 medium with 10% FBS
-
Acetylated Low-Density Lipoprotein (acLDL) or aggregated acLDL (ag-acLDL)
-
Avasimibe (dissolved in a suitable solvent like DMSO)
-
Control vehicle (e.g., DMSO)
Procedure:
-
Culture the differentiated macrophages in RPMI 1640 with 10% FBS.
-
To induce foam cell formation, incubate the macrophages with acLDL or ag-acLDL at a concentration of 50-100 µg/mL for 24-48 hours.[10]
-
Prepare stock solutions of Avasimibe in DMSO.
-
Treat the macrophages with the desired concentrations of Avasimibe (e.g., 0.01-10 µM) or vehicle control.[11] The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
-
Co-incubate the cells with acLDL/ag-acLDL and Avasimibe for the desired experimental duration (e.g., 24-48 hours).
Protocol 3: Quantification of Intracellular Cholesterol and Cholesteryl Esters
This protocol outlines a method to measure the levels of free cholesterol and cholesteryl esters within macrophages.
Materials:
-
Treated and untreated macrophage cell lysates
-
Hexane:Isopropanol (3:2, v/v) extraction solvent
-
Cholesterol/Cholesteryl Ester Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
After treatment, wash the macrophage monolayer three times with PBS.
-
Lyse the cells and extract the lipids using a hexane:isopropanol (3:2) solution.
-
Evaporate the solvent and resuspend the lipid extract in the assay buffer provided with the commercial kit.
-
Follow the manufacturer's instructions for the cholesterol/cholesteryl ester assay kit. Typically, this involves separate measurements for total cholesterol (with cholesterol esterase) and free cholesterol (without cholesterol esterase).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the amount of cholesteryl esters by subtracting the free cholesterol value from the total cholesterol value.
-
Normalize the cholesterol content to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of Avasimibe in human macrophages and a typical experimental workflow.
References
- 1. promocell.com [promocell.com]
- 2. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Avasimibe to Inhibit Bacterial Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human monocyte isolation and differentiation to macrophages. [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ahajournals.org [ahajournals.org]
- 8. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregated LDL turn human macrophages into foam cells and induce mitochondrial dysfunction without triggering oxidative or endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Avasimibe Treatment in ApoE*3-Leiden Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avasimibe, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), has demonstrated significant anti-atherosclerotic effects in preclinical studies utilizing ApoE*3-Leiden transgenic mice. This model, which closely mimics human-like lipoprotein metabolism, develops severe hypercholesterolemia and atherosclerosis when fed a high-cholesterol diet. Treatment with Avasimibe has been shown to not only reduce plasma cholesterol levels but also to directly impact the development and progression of atherosclerotic lesions, independent of its lipid-lowering effects. These application notes provide a comprehensive overview of the quantitative effects of Avasimibe in this model and detailed protocols for key experiments.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of Avasimibe on plasma lipids and atherosclerosis in female ApoE*3-Leiden mice fed a high-cholesterol (HC) diet for 22 weeks.
Table 1: Effect of Avasimibe on Plasma Cholesterol Levels
| Treatment Group | Plasma Cholesterol (mmol/L) | % Reduction vs. HC Control |
| HC Control | 18.7 ± 2.6 | - |
| Avasimibe (0.01% w/w in diet) | 8.1 ± 1.2 | 56%[1] |
| Low-Cholesterol (LC) Control | 10.3 ± 1.4 | 45% |
Table 2: Effect of Avasimibe on Atherosclerotic Lesion Area in the Aortic Root
| Treatment Group | Lesion Area (μm² x 1000) | % Reduction vs. HC Control | % Reduction vs. LC Control |
| HC Control | 95.5 ± 35.2 | - | - |
| Avasimibe (0.01% w/w in diet) | 7.6 ± 7.0 | 92%[1] | 78%[1] |
| Low-Cholesterol (LC) Control | 34.1 ± 24.5 | 64% | - |
Table 3: Effect of Avasimibe on Monocyte Adherence to Aortic Endothelium
| Treatment Group | Monocyte Adherence | % Reduction vs. HC Control |
| HC Control | Markedly increased | - |
| Avasimibe (0.01% w/w in diet) | Significantly reduced | Not explicitly quantified, but noted as a key finding.[1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
I. Animal Model and Dietary Intervention
-
Animal Model : Female ApoE*3-Leiden transgenic mice are used as they are more responsive to dietary cholesterol and fat, leading to robust hypercholesterolemia and atherosclerosis development.
-
Acclimatization : Mice are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, free access to food and water).
-
Dietary Groups :
-
High-Cholesterol (HC) Control Group : Mice are fed a semi-synthetic Western-type diet containing 15% (w/w) cacao butter and 1.0% (w/w) cholesterol.
-
Avasimibe Treatment Group : Mice are fed the HC diet supplemented with 0.01% (w/w) Avasimibe.
-
Low-Cholesterol (LC) Control Group : Mice are fed a modified HC diet with a reduced cholesterol content to titrate plasma cholesterol levels to be comparable to the Avasimibe-treated group.
-
-
Duration : The dietary intervention is maintained for 22 weeks. Body weight and food intake are monitored regularly.
II. Plasma Lipid Analysis
-
Blood Collection : At the end of the treatment period, mice are fasted for 4 hours. Blood is collected via tail vein bleeding or cardiac puncture into EDTA-coated tubes.
-
Plasma Isolation : Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C until analysis.
-
Enzymatic Assays : Total plasma cholesterol and triglyceride levels are determined using commercially available enzymatic colorimetric kits.
-
Lipoprotein Profile (Optional) : The distribution of cholesterol and triglycerides across different lipoprotein fractions (VLDL, LDL, HDL) can be analyzed by fast-performance liquid chromatography (FPLC) using a Superose 6 column.
III. Quantification of Atherosclerosis in the Aortic Root
-
Tissue Harvesting and Fixation :
-
Mice are euthanized, and the vascular system is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
The heart, including the aortic root, is carefully dissected and fixed in 4% PFA overnight.
-
-
Tissue Processing and Sectioning :
-
The fixed hearts are embedded in paraffin.
-
Serial cross-sections (5 µm thick) are cut throughout the aortic root, starting from the appearance of the three aortic valve leaflets.
-
-
Staining :
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize the general morphology of the atherosclerotic plaques.
-
Oil Red O staining can be used on frozen sections to specifically visualize neutral lipid accumulation within the plaques.
-
-
Image Analysis :
-
Stained sections are digitized using a microscope equipped with a camera.
-
The total area of the atherosclerotic lesion within the aortic sinus is quantified for multiple sections per mouse using image analysis software (e.g., ImageJ).
-
The average lesion area per mouse is calculated.
-
IV. Ex Vivo Monocyte Adherence Assay
-
Aorta Isolation :
-
Following euthanasia and perfusion with sterile PBS, the thoracic aorta is carefully dissected under sterile conditions.
-
The aorta is cleaned of surrounding adipose and connective tissue.
-
-
Monocyte Isolation :
-
Monocytes are isolated from the bone marrow or spleen of donor mice using standard protocols (e.g., magnetic-activated cell sorting (MACS) with CD115 microbeads).
-
Isolated monocytes are labeled with a fluorescent dye (e.g., Calcein-AM).
-
-
Adhesion Assay :
-
The isolated aorta is opened longitudinally and pinned, endothelial side up, in a culture dish containing RPMI 1640 medium.
-
Fluorescently labeled monocytes are added to the aorta and incubated for 1-2 hours at 37°C.
-
Non-adherent cells are removed by gentle washing with PBS.
-
-
Quantification :
-
The number of adherent monocytes is quantified by fluorescence microscopy.
-
The aortic area is measured, and the results are expressed as the number of adherent cells per square millimeter.
-
Note: While the development of Avasimibe for atherosclerosis was discontinued due to factors including drug interactions and unfavorable effects in some clinical trials, the preclinical data in the ApoE*3-Leiden mouse model remains a valuable case study for understanding the role of ACAT in atherosclerosis.[2]
References
Application Notes and Protocols: Avasimibe in Combination with Statins
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Avasimibe (CI-1011) is an inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), which exists in two isoforms, ACAT1 and ACAT2.[1] This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or packaging into lipoproteins.[2] ACAT1 is ubiquitous and is the primary isoform in macrophages, where its inhibition is hypothesized to prevent the formation of foam cells, a key component of atherosclerotic plaques.[1] ACAT2 is found mainly in the intestine and liver, where it is involved in dietary cholesterol absorption and the assembly of very low-density lipoproteins (VLDL).[1]
Statins, such as atorvastatin, are HMG-CoA reductase inhibitors that effectively lower cholesterol by inhibiting the rate-limiting step of cholesterol synthesis. The rationale for combining Avasimibe with a statin was to simultaneously target two key pathways: cholesterol absorption/esterification (Avasimibe) and cholesterol synthesis (statin).[3] This dual-front approach was hypothesized to produce synergistic effects, leading to greater lipid-lowering and a more significant reduction in atherosclerosis progression than either agent alone.[3][4]
Despite promising preclinical data, the clinical development of Avasimibe was halted in 2003.[5] Pivotal clinical trials failed to show a beneficial effect on atherosclerosis and, in some cases, led to an unfavorable increase in LDL cholesterol.[5][6] These application notes provide a summary of the mechanism, key experimental data, and protocols based on published preclinical and clinical studies.
Mechanism of Action: Dual Cholesterol Pathway Inhibition
The combination of Avasimibe and a statin targets cholesterol metabolism at two distinct points. Statins inhibit HMG-CoA reductase, reducing endogenous cholesterol synthesis. Avasimibe inhibits ACAT, which reduces the esterification of cholesterol, thereby limiting its absorption in the intestines and its storage in macrophages within the arterial wall.[2][3] This combined action was expected to potently reduce the pool of cholesterol available for lipoprotein assembly and plaque formation.
Quantitative Data from Key Studies
Preclinical Data
Preclinical studies in animal models, such as ApoE*3-Leiden mice and Watanabe Heritable Hyperlipidemic (WHHL) rabbits, showed promising results for Avasimibe, particularly in combination with statins.[2][7]
| Study Animal Model | Treatment Groups | Key Quantitative Outcomes | Reference |
| ApoE*3-Leiden Mice | High-Cholesterol (HC) Diet vs. HC Diet + Avasimibe (0.01% w/w) | Plasma Cholesterol: ↓56% with Avasimibe.[8]Aortic Lesion Area: ↓92% vs. HC control; ↓78% vs. cholesterol-matched control.[8] | [8] |
| WHHL Rabbits | 1. Control2. Atorvastatin3. Atorvastatin + Avasimibe | Mean Vessel Wall Area (VWA) Change: Control: +1.59 mm² ; Atorvastatin: +1.14 mm² ; Combination: -1.03 mm² (significant regression).[7]MMP-1 Staining (%): Significant reduction with combination vs. control (p=0.005 ).[7] | [7] |
Clinical Trial Data
Clinical trials in humans ultimately failed to replicate the robust positive outcomes seen in animal models. The A-PLUS and ACUITY trials are notable examples.
| Trial Name / Patient Population | Treatment Groups (Daily Dose) | Key Quantitative Outcomes | Reference |
| A-PLUS Trial (Coronary Atherosclerosis Patients) | 1. Placebo2. Avasimibe 50 mg3. Avasimibe 250 mg4. Avasimibe 750 mg(All with background statin therapy) | Change in LDL-C: Placebo: +1.7% ; 50mg: +7.8% ; 250mg: +9.1% ; 750mg: +10.9% .[6][9]Change in % Atheroma Volume: No significant difference between groups.[6][9]Change in Triglycerides (750mg): Significant reduction vs. placebo.[6] | [6][9] |
| HoFH Patients (Homozygous Familial Hypercholesterolemia) | 1. Atorvastatin 80 mg2. Avasimibe 750 mg3. Combination Therapy | % Change in Total Cholesterol: Atorvastatin: -18% ; Combination: -22% (p < 0.05).[10]% Change in LDL-C: Atorvastatin: -19% ; Combination: -23% (not statistically significant).[10]% Change in Triglycerides: Atorvastatin: -13% ; Combination: -24% (not statistically significant).[10] | [10] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Atherosclerosis in Animal Models
This protocol is a synthesized methodology based on studies in WHHL rabbits and ApoE*3-Leiden mice.[2][7]
Objective: To determine the effect of Avasimibe and statin combination therapy on the progression or regression of atherosclerotic plaques.
Materials:
-
Animal Model: WHHL rabbits or ApoE*3-Leiden mice.
-
Diets: Standard chow, High-Cholesterol (HC) diet.
-
Test Articles: Avasimibe, Atorvastatin (or other statin).
-
Imaging: Magnetic Resonance Imaging (MRI) or Intravascular Ultrasound (IVUS) for in-vivo assessment; or histology equipment for post-mortem analysis.
-
Biochemical assay kits for lipid profiling.
Workflow Diagram:
Procedure:
-
Acclimatization & Baseline: Acclimatize animals for 2 weeks. Perform baseline imaging (e.g., MRI of the aorta) and collect blood for a baseline lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Disease Induction: Place animals on a high-cholesterol diet for 8-12 weeks to establish atherosclerotic lesions.
-
Randomization: Randomize animals into treatment cohorts:
-
Group 1: Placebo (vehicle control) + HC Diet.
-
Group 2: Statin (e.g., Atorvastatin) + HC Diet.
-
Group 3: Statin + Avasimibe + HC Diet.
-
-
Treatment: Administer drugs daily (e.g., via oral gavage or mixed in diet) for a predefined period (e.g., 12-24 weeks).
-
Monitoring: Collect blood samples periodically (e.g., every 4 weeks) to monitor lipid levels and assess for toxicity.
-
Final Assessment: At the end of the treatment period, perform final imaging to measure changes in plaque volume or vessel wall area.[7]
-
Tissue Analysis (Post-Mortem):
-
Euthanize animals and perfuse the vascular system.
-
Excise the aorta and fix in formalin.
-
Stain cross-sections (e.g., with Oil Red O for lipids, Masson's trichrome for collagen) to quantify lesion area and composition.
-
Perform immunohistochemistry for inflammatory markers (e.g., macrophages, MMPs).[7]
-
Protocol 2: ACAT Inhibition Assay in a Cell Line
This protocol is a generalized method for measuring the enzymatic activity of ACAT in a cell culture model.
Objective: To determine the in vitro potency (IC50) of Avasimibe in inhibiting ACAT activity.
Materials:
-
Cell Line: Mouse macrophage cell line (e.g., J774) or other relevant cell type.[2]
-
Culture medium, fetal bovine serum, and supplements.
-
Avasimibe stock solution in DMSO.
-
[¹⁴C]-oleic acid or other radiolabeled fatty acid substrate.
-
Thin Layer Chromatography (TLC) plates and solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Scintillation counter and fluid.
Procedure:
-
Cell Culture: Plate J774 macrophages in 6-well plates and grow to ~80% confluency.
-
Pre-incubation: Wash cells and pre-incubate for 1-2 hours in serum-free media containing various concentrations of Avasimibe (e.g., 0-1000 nM). Include a vehicle-only (DMSO) control.
-
Substrate Addition: To initiate the reaction, add the radiolabeled substrate, [¹⁴C]-oleic acid complexed to bovine serum albumin (BSA), to each well.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for the esterification of cholesterol.
-
Lipid Extraction:
-
Wash cells with cold PBS to stop the reaction.
-
Scrape cells into a solvent mixture (e.g., chloroform:methanol) to extract total lipids.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
-
Analysis by TLC:
-
Spot the lipid extract (organic phase) onto a TLC plate.
-
Develop the plate in a suitable solvent system to separate cholesteryl esters from free fatty acids.
-
Visualize the spots using autoradiography or a phosphorimager.
-
-
Quantification: Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each Avasimibe concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value. A significant reduction in radioactivity in the cholesteryl ester spot indicates ACAT inhibition.[2]
Summary and Conclusion
The therapeutic strategy of combining the ACAT inhibitor Avasimibe with a statin was based on a strong mechanistic rationale of targeting two central pathways in cholesterol metabolism.[3] Preclinical studies demonstrated synergistic effects, showing not only an inhibition of atherosclerosis progression but also a significant regression of established plaques, an effect often independent of plasma cholesterol changes.[6][7]
However, these promising preclinical findings did not translate into clinical success. The A-PLUS trial, a major human study, found that Avasimibe did not reduce coronary atherosclerosis when added to standard statin therapy.[6][9] Furthermore, the treatment was associated with a mild but statistically significant increase in LDL-C levels, an undesirable outcome for a lipid-modifying agent.[6][11] While a small study in patients with homozygous familial hypercholesterolemia showed a modest but significant enhancement in total cholesterol reduction, the overall clinical results were disappointing, leading to the discontinuation of its development for atherosclerosis.[5][10] These notes highlight the critical disconnect that can occur between preclinical efficacy in animal models and human clinical outcomes, a valuable lesson for drug development professionals.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avasimibe - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Statin therapy alone and in combination with an acyl-CoA:cholesterol O-acyltransferase inhibitor on experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Avasimibe: A Tool for Interrogating the Wnt/β-catenin Signaling Pathway
Application Notes and Protocols for Researchers
Avasimibe, a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), has emerged as a valuable pharmacological tool for investigating the intricate Wnt/β-catenin signaling pathway.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing Avasimibe to study its effects on this critical cellular cascade, which is implicated in numerous physiological and pathological processes, including development, tissue homeostasis, and cancer.[4][5][6]
Introduction
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in regulating gene expression. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator of target genes.
Avasimibe, originally developed as an anti-atherosclerosis drug, has demonstrated significant effects on the Wnt/β-catenin pathway.[5][7] It has been shown to suppress the proliferation and metastasis of cancer cells by impairing this signaling cascade.[4][8] The primary mechanism of Avasimibe's action in this context is believed to be the inhibition of ACAT-1, which leads to a reduction in cholesterol esters.[1][9] This alteration in lipid metabolism is thought to indirectly affect the Wnt/β-catenin pathway, leading to the localization of β-catenin to the cell membrane and its subsequent dephosphorylation and inactivation.[1]
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of Avasimibe on the Wnt/β-catenin signaling pathway and related cellular processes.
Table 1: Effect of Avasimibe on Cell Viability and Proliferation
| Cell Line | Assay | Avasimibe Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Human Bronchial Epithelial Cells (HBECs) | CCK8 | 0.5 | - | No significant effect on viability | [1] |
| Human Bronchial Epithelial Cells (HBECs) | EdU | 0.5 | - | Significantly suppressed proliferation | [1][2] |
| Prostate Cancer (PC-3, DU 145) | MTT | 0.25, 5, 10, 20, 40, 80 | 1, 2, and 3 days | Dose-dependent reduction in cell viability | [4][10] |
| Lewis Lung Carcinoma (LLC) | CCK-8 | 2.5, 5, 10, 20 | 72 hours | Dose-dependent suppression of proliferation | [11] |
| Bladder Cancer (5637, T24) | MTT | Gradient concentrations | 48 hours | Reduced cell proliferation | [12] |
Table 2: Effect of Avasimibe on Wnt/β-catenin Pathway Components and Cell Migration
| Cell Line | Assay | Avasimibe Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Human Bronchial Epithelial Cells (HBECs) | Western Blot | 0.5 | - | Reduced phosphorylation of β-catenin (Ser552, Ser675), increased non-phospho (active) β-catenin localized to membrane | [1] |
| Human Bronchial Epithelial Cells (HBECs) | TOPFlash Reporter Assay | 0.5 | - | Significantly suppressed Wnt/β-catenin activation | [1] |
| Prostate Cancer (PC-3) | Western Blot | 10, 20 | 48 hours | Decreased protein levels of active β-catenin, Vimentin, N-cadherin, Snail, MMP9; Increased E-cadherin | [4][10] |
| Prostate Cancer (PC-3M) | Transwell Assay | - | - | Significantly suppressed migration capability | [8] |
| Lewis Lung Carcinoma (LLC) | Wound Healing Assay | 5, 10 | - | Significantly inhibited cell migration | [11] |
| Bladder Cancer (5637, T24) | Wound Healing & Transwell | - | - | Reduced migration ability | [12] |
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
Caption: Proposed mechanism of Avasimibe's effect on the Wnt/β-catenin pathway.
Caption: General experimental workflow for studying Avasimibe's effects.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Avasimibe Treatment
-
Cell Culture: Culture cells (e.g., prostate cancer cell lines PC-3, DU 145, or human bronchial epithelial cells) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Avasimibe Preparation: Prepare a stock solution of Avasimibe in DMSO.[10] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 80 µM).[4][10] An equivalent concentration of DMSO should be used as a vehicle control.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Once the cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing the desired concentration of Avasimibe or vehicle control. Incubate for the specified duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, phospho-β-catenin (Ser552, Ser675), E-cadherin, N-cadherin, Vimentin, and a loading control like GAPDH or β-actin) overnight at 4°C.[1][4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate (e.g., 3,000 cells/well) and treat with Avasimibe for the desired time.[4]
-
Add MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
-
EdU (5-ethynyl-2´-deoxyuridine) Assay:
-
Treat cells with Avasimibe as required.
-
Incubate cells with EdU for a specified period (e.g., 2 hours) to allow for its incorporation into newly synthesized DNA.
-
Fix, permeabilize, and stain the cells according to the manufacturer's protocol for the EdU imaging kit.
-
Visualize and quantify the proliferating cells (EdU-positive) using fluorescence microscopy.[1]
-
Transwell Migration Assay
-
Pre-treat cells with Avasimibe for a specified time (e.g., 48 hours).[4]
-
Seed the treated cells (e.g., 8 x 10⁴ to 1.2 x 10⁵ cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.[4]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[4]
-
Incubate for a suitable period (e.g., 24 hours) to allow for cell migration.[4]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[4]
-
Count the migrated cells in several random fields under a microscope.[4]
Luciferase Reporter Assay (TOP/FOP-Flash)
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid (for normalization).
-
After transfection, treat the cells with Avasimibe and/or a Wnt agonist (e.g., CHIR99021).[1]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the TOP-Flash or FOP-Flash activity to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of Wnt/β-catenin signaling.[1]
References
- 1. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 2. Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Avasimibe - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Avasimibe in Xenograft Models of Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Avasimibe is an inhibitor of the enzyme Acyl-CoA: cholesterol acyltransferase-1 (ACAT-1), which plays a critical role in cellular cholesterol esterification.[1] In the context of oncology, particularly prostate cancer (PCa), aberrant cholesterol metabolism has been identified as a key feature supporting tumor progression.[2][3] Avasimibe has emerged as a promising therapeutic agent, demonstrating the ability to suppress tumor proliferation and metastasis in preclinical prostate cancer models.[4][5] By inhibiting ACAT-1, Avasimibe disrupts the storage of cholesterol esters, leading to an increase in free cholesterol, which in turn triggers downstream signaling events that culminate in cell cycle arrest and reduced cell migration.[1][5] These application notes provide a summary of the quantitative data from xenograft studies and detailed protocols for replicating these key experiments.
Mechanism of Action
Avasimibe's primary mechanism involves the inhibition of ACAT-1, which blocks the conversion of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets.[1] This disruption in cholesterol homeostasis in prostate cancer cells initiates several anti-tumorigenic signaling cascades.
One key pathway affected is the upregulation of the E2F-1 transcription factor.[4][5] Increased E2F-1 activity leads to G1 phase cell cycle arrest and suppression of tumor growth.[4][6] This is accompanied by changes in cell cycle regulatory proteins, including the downregulation of CDK2/4/6 and Cyclin D1.[4]
Furthermore, Avasimibe treatment attenuates cancer cell migration by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT).[4][6] It downregulates pro-mesenchymal proteins like N-cadherin, β-catenin, Vimentin, and Snail while upregulating the epithelial marker E-cadherin.[4][6] Studies have also shown that the depletion of cholesteryl esters impairs the Wnt/β-catenin signaling pathway, a major driver of prostate cancer progression and metastasis.[7]
Data Presentation: Summary of Avasimibe Effects
The following tables summarize the quantitative findings from key studies on Avasimibe in prostate cancer xenograft models.
Table 1: Efficacy of Avasimibe in Prostate Cancer Xenograft Models
| Cell Line | Xenograft Model Type | Avasimibe Dosage & Regimen | Key Outcomes | Reference |
| PC-3 | Subcutaneous | 30 mg/kg, intraperitoneal injection, alternate days for 7 weeks | Significantly reduced tumor volume and weight compared to control. | [8] |
| PC-3 | Pulmonary Metastasis | 30 mg/kg, intraperitoneal injection, alternate days for 7 weeks | Significantly decreased the number of lung metastatic foci. | [4][5] |
| PC-3M | Orthotopic | Systemic injection of "Avasimin" (nanoformulation) | Significant reduction of metastasis from the primary tumor. | [7] |
| PC-3, DU 145 | In vitro assays | 10 and 20 µM | Significantly decreased cell migration rate. | [4][5] |
Table 2: Molecular and Cellular Effects of Avasimibe Treatment
| Marker/Protein | Cell Line(s) | Effect of Avasimibe | Observation | Reference |
| Ki67 | PC-3 (in vivo) | Downregulation | Lower levels in tumor tissues, indicating reduced proliferation. | [4][5] |
| E2F-1 | PC-3 (in vivo) | Upregulation | Higher levels observed in tumor tissues via immunofluorescence. | [4][5] |
| E-cadherin | PC-3, DU 145 | Upregulation | Increased protein expression, indicating EMT reversal. | [4] |
| N-cadherin | PC-3, DU 145 | Downregulation | Decreased protein expression. | [4] |
| β-catenin | PC-3, DU 145 | Downregulation | Decreased protein expression in EMT context; reduced active and nuclear β-catenin in Wnt pathway context. | [4][7] |
| Vimentin, Snail, MMP9 | PC-3, DU 145 | Downregulation | Decreased protein expression of these key EMT markers. | [4] |
| Cell Cycle Proteins | PC-3, DU 145 | Downregulation | Decreased expression of CDK2/4/6, Cyclin D1, and Cyclin A1+A2. | [4][6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Avasimibe in prostate cancer xenograft models, synthesized from the cited literature.[4][7][8]
Protocol 1: Subcutaneous Prostate Cancer Xenograft Model[4][8]
This protocol describes the establishment of a subcutaneous tumor model to evaluate the effect of Avasimibe on tumor growth in vivo.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Male nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, for improved tumor take-rate)
-
Avasimibe solution (e.g., dissolved in a suitable vehicle like PBS)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture PC-3 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow for approximately 7 days or until they reach a palpable size. Randomly assign mice into a control group and an Avasimibe treatment group (n=7 per group is suggested).[8]
-
Avasimibe Administration: For the treatment group, administer Avasimibe via intraperitoneal injection at a dose of 30 mg/kg. For the control group, inject an equivalent volume of the vehicle.[8]
-
Treatment Schedule: Administer injections on alternate days for a period of 7 weeks.[8]
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length × Width²)/2. Monitor the body weight and overall health of the mice.
-
Endpoint and Tissue Collection: At the end of the 7-week treatment period, euthanize the mice. Surgically excise the tumors, weigh them, and fix a portion in formalin for histological analysis while snap-freezing the remainder for molecular analysis.
Protocol 2: Pulmonary Metastasis Model[4][5]
This protocol is designed to assess the effect of Avasimibe on the metastatic potential of prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., PC-3, preferably expressing a reporter like GFP)
-
Male nude mice
-
Avasimibe solution and vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PC-3 cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
Animal Inoculation: Inject 100 µL of the cell suspension (2 x 10⁶ cells) into the lateral tail vein of each mouse. This introduces the cancer cells directly into circulation.
-
Treatment Protocol: Begin the treatment regimen as described in Protocol 1 (Step 4 & 5) on the day following cell injection. Administer Avasimibe (30 mg/kg, IP) or vehicle on alternate days for 7 weeks.
-
Endpoint and Analysis: After 7 weeks, euthanize the mice and carefully dissect the lungs.
-
Metastasis Quantification:
-
If using fluorescently labeled cells, measure the fluorescence intensity of the whole lungs using an in vivo imaging system.[8]
-
Count the number of visible metastatic nodules on the lung surface.
-
Fix the lungs in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining on tissue sections to visualize and quantify micrometastases.[8]
-
Protocol 3: Immunohistochemical Analysis of Xenograft Tumors[4][5]
This protocol outlines the steps for staining tumor sections to visualize protein expression and cellular morphology.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-Ki67, anti-E2F-1)
-
Secondary antibodies (fluorescently conjugated or HRP-conjugated)
-
DAPI for nuclear counterstaining (for immunofluorescence)
-
Mounting medium
-
Microscope (fluorescence or bright-field)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes.
-
Blocking: Block non-specific antibody binding by incubating slides with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., rabbit anti-Ki67) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the appropriate secondary antibody for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
Staining and Mounting: For immunofluorescence, counterstain nuclei with DAPI before mounting with an anti-fade mounting medium. For immunohistochemistry, use a detection system like DAB and counterstain with hematoxylin.
-
Imaging and Analysis: Capture images using a microscope. Quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ). For Ki67, the proliferation index can be calculated as the percentage of Ki67-positive nuclei.
References
- 1. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol metabolism and prostate cancer lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Avasimibe Technical Support Center: Troubleshooting Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Avasimibe.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Avasimibe in common laboratory solvents?
A1: Avasimibe is a lipophilic molecule with poor aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below. Please note that sonication may be required to achieve maximum solubility.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | ≥25.1 to 100 | ≥50 to 199.31 | [1][2] |
| Ethanol | ≥10.26 to 20 | ≥20.45 to 39.86 | [1] |
| Water | <2.55 | <5.08 | [1] |
Q2: Avasimibe precipitated out of my stock solution upon dilution in an aqueous buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of Avasimibe. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of Avasimibe in your aqueous buffer.
-
Increase the percentage of organic co-solvent: If your experimental conditions allow, you can try to increase the percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of potential solvent toxicity in cellular assays.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to maintain Avasimibe in solution.
-
Prepare a fresh dilution: It is always recommended to prepare fresh dilutions of Avasimibe from a high-concentration stock solution just before use.
Q3: What are some established methods to improve the aqueous solubility of Avasimibe for in vivo studies?
A3: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of Avasimibe for in vivo experiments. These include co-solvent systems and nanoparticle-based formulations. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Avasimibe's low aqueous solubility. | Decrease the final Avasimibe concentration. Increase the percentage of DMSO in the final solution (check cell line tolerance). Prepare a fresh dilution immediately before use. |
| Inconsistent results in cellular assays | Precipitation of Avasimibe in the cell culture medium, leading to variable effective concentrations. | Visually inspect the wells for any precipitate after adding Avasimibe. Consider using a formulation with better solubility, such as the co-solvent system or nanoparticle formulation described below. |
| Low bioavailability in in vivo studies | Poor absorption due to low solubility in gastrointestinal fluids or precipitation at the injection site. | Utilize a suitable formulation vehicle such as the co-solvent system with PEG300 and Tween-80 or the "Avasimin" nanoparticle formulation. |
| Difficulty dissolving Avasimibe powder | Avasimibe may require energy to dissolve. | Use sonication to aid in the dissolution of Avasimibe in organic solvents like DMSO and ethanol[1][2]. |
Experimental Protocols
Co-solvent Formulation for In Vivo Use
This protocol describes the preparation of a suspended solution of Avasimibe suitable for intraperitoneal injection.
Materials:
-
Avasimibe powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Avasimibe in DMSO.
-
In a separate tube, mix 10% DMSO (from the stock solution), 40% PEG300, and 5% Tween-80.
-
Add 45% saline to the mixture from step 2.
-
The final mixture should be a suspended solution. Use sonication if necessary to ensure homogeneity.
"Avasimin" Nanoparticle Formulation
This method utilizes human serum albumin (HSA) to create a water-soluble nanoformulation of Avasimibe, termed "Avasimin," which has been shown to increase the aqueous solubility of Avasimibe by up to 10 times[3][4].
Materials:
-
Avasimibe powder
-
Ethanol
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a solution of Avasimibe in ethanol (e.g., 1-2 mg/mL).
-
Prepare a solution of HSA in PBS (e.g., 4 mg in 4 mL).
-
Add the Avasimibe solution to the HSA solution.
-
Incubate the mixture at 4°C for 8 hours[5].
-
The resulting "Avasimin" solution should be clear, indicating the successful formulation of the nanoparticles[3][4].
Signaling Pathways and Logical Relationships
Avasimibe is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), an enzyme that plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of cancer, ACAT-1 has been implicated in promoting cell proliferation and metastasis through various signaling pathways.
ACAT-1 Signaling Pathway in Cancer
The diagram below illustrates the central role of ACAT-1 in cholesterol esterification and its interaction with key cancer-related signaling pathways. Inhibition of ACAT-1 by Avasimibe leads to a decrease in cholesteryl esters and can impact downstream signaling.
Caption: ACAT-1 pathway and its inhibition by Avasimibe.
Experimental Workflow for Avasimibe Solubility Enhancement
This workflow outlines the steps to address Avasimibe solubility issues for experimental use.
Caption: Troubleshooting workflow for Avasimibe solubility.
Logical Relationship for Choosing a Formulation Strategy
The choice of formulation strategy depends on the experimental context, particularly whether it is for in vitro or in vivo studies.
Caption: Decision logic for Avasimibe formulation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 3. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Avasimibe stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Avasimibe in various solvents. Below you will find a troubleshooting guide, frequently asked questions, detailed experimental protocols, and solubility data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving Avasimibe. What should I do?
A1: Avasimibe is a lipophilic compound and can be challenging to dissolve in aqueous solutions. For stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective solvent, with reported solubilities up to 100 mg/mL (199.31 mM).[1][2][3] Ethanol is another viable option, though the solubility is lower, around 10-20 mM.[4]
Troubleshooting Tips:
-
Sonication: Using an ultrasonic bath can aid in dissolution.[1][5]
-
Warming: Gently warming the solution to 37°C for about 10 minutes can increase solubility.[5] For some solvents like DMSO, warming to 50°C in a water bath has been suggested.[3]
-
Use Fresh Solvents: Ensure your solvents, especially DMSO, are anhydrous and fresh, as absorbed moisture can reduce the solubility of compounds.[3]
Q2: What is the recommended long-term storage condition for Avasimibe stock solutions?
A2: For optimal stability, Avasimibe stock solutions should be stored at -20°C or -80°C.[1][2][5] When stored at -80°C, the solution can be stable for up to one year.[1][2] If stored at -20°C, it is recommended to use the solution within six months.[2][6] Avasimibe powder is stable for at least three years when stored at -20°C.[1][2]
Q3: Is Avasimibe stable in acidic or basic conditions?
A3: Early developmental precursors to Avasimibe were found to be chemically unstable and degraded rapidly, particularly in acidic environments.[7] While Avasimibe itself was designed for improved stability, it is crucial to perform stability studies if your experimental conditions involve a low pH.[5] Forced degradation studies, which include acidic, basic, and neutral hydrolysis, are recommended to understand the compound's degradation profile.[8][9]
Q4: How should I prepare Avasimibe for in vivo animal studies?
A4: Direct injection of a pure DMSO stock solution is not recommended due to toxicity. Avasimibe needs to be prepared in a suitable vehicle formulation. A common approach involves a multi-step process:
-
First, dissolve Avasimibe in a small amount of DMSO.
-
Sequentially add other co-solvents. A reported successful formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Another option involves using 10% DMSO mixed with 90% corn oil.[2] It is critical to prepare these in vivo formulations freshly on the day of use to avoid precipitation or degradation.[6]
Q5: Can I use Avasimibe in aqueous buffers for my cell culture experiments?
A5: Yes, but with caution. Avasimibe is poorly soluble in water.[3] To prepare working solutions for cell culture, you will need to dilute a concentrated stock solution (typically in DMSO) into your culture medium. Ensure the final concentration of DMSO is low (usually <0.5%) to avoid solvent-induced cytotoxicity. Avasimibe has been successfully used in various cell-based assays, including in HepG2 and prostate cancer cells, by diluting a DMSO stock.[1][2][10]
Avasimibe Solubility Data
The following table summarizes the reported solubility of Avasimibe in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | >25.1 - 100 | ~50 - 199.31 | [1][2][3][4][5][11] |
| Ethanol | ~10.03 - 16 | ~20 | [1][3][4][11] |
| DMF | 5 | ~9.96 | [11] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | ~0.50 | [11] |
| 10% DMSO >> 90% Corn Oil | 7.5 | ~14.95 | [2] |
| Water | Insoluble | Insoluble | [3] |
Molecular Weight of Avasimibe: 501.72 g/mol
Experimental Protocols
Protocol for Preparation of Avasimibe Stock Solution
This protocol describes the preparation of a 100 mM Avasimibe stock solution in DMSO.
-
Pre-Weighing: Accurately weigh the desired amount of Avasimibe powder (purity ≥98%) in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, you will need 50.17 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the solid does not fully dissolve, use an ultrasonic water bath for 5-10 minutes or gently warm the tube in a 37°C water bath for 10 minutes.[5]
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[2][6]
General Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of Avasimibe.[8][12] This protocol is based on general ICH guidelines.
-
Sample Preparation: Prepare a stock solution of Avasimibe in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the Avasimibe solution to the following stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Neutral Hydrolysis: Add purified water and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solution (in a photostable container) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating analytical method, typically HPLC-UV or LC-MS.[13]
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying Avasimibe in the presence of its degradation products.[9][13]
-
Column Selection: Start with a reverse-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as these are effective for separating non-polar compounds like Avasimibe.[14]
-
Mobile Phase Selection:
-
Gradient Elution: Develop a gradient elution method to ensure separation of the main peak from any potential degradant peaks. An example might be starting with a higher percentage of the aqueous phase and gradually increasing the organic phase over 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where Avasimibe shows maximum absorbance (e.g., 240-250 nm).[9][15] A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Avasimibe - Wikipedia [en.wikipedia.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. biomedres.us [biomedres.us]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Avasimibe In Vitro Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Avasimibe concentration for in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Avasimibe?
Avasimibe is primarily known as a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] It inhibits both isoforms, ACAT1 and ACAT2, which are key enzymes in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1]
Q2: What are the typical effective concentrations of Avasimibe in in vitro assays?
The effective concentration of Avasimibe can vary significantly depending on the cell type and the specific assay being performed. For ACAT inhibition assays in macrophage cell lines, concentrations as low as 50 nM have been shown to be effective.[2] In cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell viability or proliferation typically ranges from 5 µM to 30 µM.[3][4][5]
Q3: What are the known off-target effects of Avasimibe?
Avasimibe can induce the expression of cytochrome P450 enzymes, notably CYP3A4 and CYP2C9, through the activation of the pregnane X receptor (PXR).[6] This can have significant implications for in vitro studies, potentially affecting the metabolism of other compounds in the culture medium and influencing experimental outcomes.
Q4: How should I prepare a stock solution of Avasimibe?
Avasimibe has poor water solubility.[7] A stock solution is typically prepared by dissolving Avasimibe in an organic solvent such as dimethyl sulfoxide (DMSO).[8] For instance, a 100 mM stock solution can be prepared in DMSO.[8] It is recommended to warm the solution and use an ultrasonic bath to aid dissolution.[9] Store stock solutions at -20°C or -80°C for long-term stability.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Avasimibe in culture medium | Poor water solubility of Avasimibe. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent toxicity and improve solubility.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using Avasimibe encapsulated in a carrier like human serum albumin to improve solubility.[7] |
| Inconsistent or unexpected results | - Off-target effects on CYP450 enzymes.- Degradation of Avasimibe in solution. | - Be mindful of Avasimibe's potential to induce CYP450 enzymes, which could affect other components in your assay system.- Prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity. |
| High background or assay interference | DMSO concentration is too high. | Use the lowest possible concentration of DMSO in your final assay volume. Run a vehicle control (medium with the same concentration of DMSO) to account for any solvent effects. |
| No observable effect at expected concentrations | - Cell line resistance.- Incorrect assay conditions. | - Verify the sensitivity of your cell line to Avasimibe by performing a dose-response curve.- Ensure optimal assay conditions (e.g., cell density, incubation time) are used. |
Quantitative Data Summary
Table 1: IC50 Values of Avasimibe in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| U251 | Glioblastoma | CCK8 | 48 | 20.29 | [4] |
| U87 | Glioblastoma | CCK8 | 48 | 28.27 | [4] |
| 5637 | Bladder Cancer | MTT | 48 | 12.03 | [5] |
| T24 | Bladder Cancer | MTT | 48 | 11.18 | [5] |
| PC-3 | Prostate Cancer | MTT | 72 | Not specified, dose-dependent inhibition | [1][8] |
| DU 145 | Prostate Cancer | MTT | 72 | Not specified, dose-dependent inhibition | [1][8] |
| OC-314 | Ovarian Cancer | PrestoBlue | 72 | ~5 (viability reduced by 26%) | [3] |
| SKOV-3 | Ovarian Cancer | PrestoBlue | 72 | ~5 (viability reduced by 28%) | [3] |
| IGROV-1 | Ovarian Cancer | PrestoBlue | 72 | ~5 (viability reduced by 32%) | [3] |
| PC3 | Prostate Cancer | Cell Viability | 72 | 8.5 | [7] |
| MIA-PaCa2 | Pancreatic Cancer | Cell Viability | 72 | 9.0 | [7] |
| A549 | Lung Cancer | Cell Viability | 72 | 7.8 | [7] |
| HCT116 | Colon Cancer | Cell Viability | 72 | 7.5 | [7] |
Table 2: Effective Concentrations of Avasimibe in Mechanistic Assays
| Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |
| ACAT Activity Inhibition | J774 Macrophages | 0.05 | 25% reduction in ACAT activity | [2] |
| Apoptosis Induction | U251, U87 | 7.5 - 30 | Dose-dependent increase in apoptosis | [4] |
| Cell Cycle Arrest (G1 phase) | PC-3, DU 145 | 10 - 20 | Induction of G1 phase arrest | [8] |
| Inhibition of DNA Synthesis | U251, U87 | 7.5 - 30 | Decreased DNA synthesis | [4] |
| Wound Healing / Migration | PC-3, DU 145 | Low and high concentrations | Decreased migration rate | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Avasimibe on the viability of adherent cancer cells.
Materials:
-
Avasimibe stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells/well in 200 µL of medium and allow them to adhere for 24 hours.[5]
-
Prepare serial dilutions of Avasimibe in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 200 µL of the Avasimibe dilutions (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) to the respective wells.[8] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro ACAT Activity Assay
Objective: To measure the inhibitory effect of Avasimibe on ACAT activity in a cell-based assay.
Materials:
-
J774 murine macrophage cell line
-
DMEM with 10% FCS, penicillin, and streptomycin
-
12-well plates
-
Avasimibe
-
βVLDL or acetylated LDL
-
[14C]oleate
Procedure:
-
Plate J774 cells in 12-well plates and culture them in DMEM supplemented with 10% FCS and antibiotics.[2]
-
Pre-incubate the cells with varying concentrations of Avasimibe for 1 hour.[2]
-
Add either 200 µg protein/mL of βVLDL or 50 µg protein/mL of acetylated LDL to the cells to provide a cholesterol source.[2]
-
Determine ACAT activity by measuring the incorporation of [14C]oleate into cholesteryl oleate, following established protocols.[2]
Visualizations
Caption: Avasimibe's potential influence on the Wnt/β-catenin signaling pathway.
Caption: Step-by-step workflow for an MTT-based IC50 determination of Avasimibe.
References
- 1. glpbio.com [glpbio.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
Avasimibe Off-Target Effects: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Avasimibe in their experiments. Avasimibe, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has demonstrated a range of off-target effects that can significantly influence experimental outcomes. This resource, presented in a question-and-answer format, directly addresses potential issues and offers detailed insights into the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with Avasimibe's known function as an ACAT inhibitor. What could be the cause?
A1: Avasimibe is known to have several off-target effects that can lead to unexpected results. These include interactions with drug-metabolizing enzymes and modulation of various signaling pathways, which may be independent of its ACAT inhibitory activity. We recommend reviewing the "Troubleshooting Guide" below to identify potential off-target interferences in your specific experimental system.
Q2: I am observing significant changes in the expression of genes unrelated to cholesterol metabolism in my Avasimibe-treated cells. Why is this happening?
A2: Avasimibe is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of a wide array of genes, including those involved in drug metabolism and transport.[1][2] This can lead to broad transcriptional changes that may not be directly linked to ACAT inhibition.
Q3: Can Avasimibe's off-target effects be beneficial for my research?
A3: Potentially. The off-target activities of Avasimibe have opened up new avenues of research. For instance, its ability to induce apoptosis and cell cycle arrest in cancer cells is being investigated for its therapeutic potential in oncology.[3][4] Similarly, its influence on signaling pathways like Wnt/β-catenin and PPARγ could be leveraged in studies related to cancer and other diseases.[5][6]
Q4: Are there species-specific differences in Avasimibe's off-target effects?
A4: While direct comparative studies are limited in the provided results, it is crucial to consider that species differences in the expression and function of drug-metabolizing enzymes (e.g., Cytochrome P450s) and nuclear receptors (e.g., PXR) can lead to variations in Avasimibe's off-target profile. Extrapolating results from animal models to human systems should be done with caution.
Troubleshooting Guide
Issue 1: Unexpected Drug-Drug Interactions or Altered Compound Metabolism
Symptoms:
-
Inconsistent efficacy of co-administered drugs in in vivo studies.
-
Altered metabolic profile of Avasimibe or other compounds in in vitro assays.
Potential Cause: Avasimibe significantly modulates the activity of Cytochrome P450 (CYP) enzymes. It is a known inhibitor of CYP2C9, CYP1A2, and CYP2C19, and a potent inducer of CYP3A4 and P-glycoprotein (MDR1) via activation of the pregnane X receptor (PXR).[1][2][7][8][9]
Recommendations:
-
Review Co-administered Compounds: Check if other compounds in your experiment are substrates for the aforementioned CYP enzymes or P-glycoprotein.
-
Control Experiments: Include control groups to assess the metabolic stability of your compounds in the presence and absence of Avasimibe.
-
Alternative Inhibitors: If CYP interactions are a major concern, consider using a more specific ACAT inhibitor, if available for your research question.
Issue 2: Unanticipated Effects on Cell Proliferation, Apoptosis, or Cell Cycle
Symptoms:
-
Avasimibe induces cell death or inhibits proliferation in cell lines where ACAT inhibition is not expected to have these effects.
-
Changes in the expression of cell cycle regulatory proteins.
Potential Cause: Avasimibe has been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines, an off-target effect now being explored for therapeutic purposes.[3][4][10] These effects can be mediated through the modulation of signaling pathways such as E2F-1, p53/p21, and Aurora A/PLK1.[3][10]
Recommendations:
-
Cell Line Characterization: Be aware of the signaling pathways active in your specific cell line and how they might be influenced by Avasimibe.
-
Dose-Response Analysis: Perform careful dose-response studies to distinguish between on-target ACAT inhibition and off-target cytotoxic effects.
-
Mechanism of Action Studies: If unexpected effects on cell fate are observed, consider investigating the involvement of known off-target signaling pathways.
Issue 3: Alterations in Cellular Signaling Pathways Unrelated to Cholesterol Metabolism
Symptoms:
-
Changes in the expression or activity of proteins in pathways like Wnt/β-catenin or PPARγ.
-
Phenotypes observed that are consistent with the modulation of these pathways.
Potential Cause: Avasimibe has been demonstrated to suppress the Wnt/β-catenin signaling pathway and activate the PPARγ signaling pathway.[5][6][11] These effects can be independent of its ACAT inhibitory activity.
Recommendations:
-
Pathway-Specific Assays: If your research involves these pathways, use specific agonists or antagonists to confirm whether the observed effects of Avasimibe are mediated through them.
-
ACAT1/2 Knockdown/Knockout Controls: To differentiate between on-target and off-target effects, compare the phenotype induced by Avasimibe with that of genetic silencing of ACAT1 and/or ACAT2.[5]
Quantitative Data on Avasimibe's On- and Off-Target Activities
The following tables summarize the known inhibitory concentrations (IC50) of Avasimibe against its intended targets and key off-targets.
Table 1: Avasimibe Inhibitory Activity against Target Enzymes (ACAT)
| Target | IC50 (µM) | Cell/System | Reference |
| ACAT1 | 24 | - | [12] |
| ACAT2 | 9.2 | - | [12] |
| ACAT (general) | 3.3 | IC-21 macrophages | [13][14] |
| ACAT (general) | 0.06 | - | [15] |
Table 2: Avasimibe Inhibitory Activity against Off-Target Enzymes (Cytochrome P450)
| Off-Target | IC50 (µM) | Cell/System | Reference |
| CYP2C9 | 2.9 | Pooled human liver microsomes | [7][13][14] |
| CYP1A2 | 13.9 | Pooled human liver microsomes | [7][13][14] |
| CYP2C19 | 26.5 | Pooled human liver microsomes | [7][13][14] |
| CYP3A4 (testosterone as substrate) | 20.7 | Pooled human liver microsomes | [2] |
| CYP3A4 (midazolam as substrate) | 1.6 | Pooled human liver microsomes | [2] |
| CYP3A4 (felodipine as substrate) | 3.1 | Pooled human liver microsomes | [2] |
Table 3: Avasimibe Activity on Other Off-Targets
| Off-Target/Process | Effect | Concentration | Cell/System | Reference |
| Pregnane X Receptor (PXR) | Activation/Induction of target genes (CYP3A4, MDR1) | EC50 of 200-400 nM for CYP3A4 induction | Primary human hepatocytes | [2] |
| Bacterial Glycosyltransferases (NleB/SseK) | Inhibition | IC50 of ~10 µM | In vitro glycosylation assay | [16] |
| Wnt/β-catenin Pathway | Suppression | 0.5 µM | Human bronchial epithelial cells | [11] |
| PPARγ Signaling Pathway | Activation | - | Bladder cancer cells | [6] |
| E2F-1 Signaling Pathway | Modulation | 10 and 20 µM | Prostate cancer cells | [10][12] |
Experimental Protocols
P450 Inhibition Assay
This protocol provides a general framework for determining the IC50 of Avasimibe against various CYP isoforms.
Objective: To quantify the inhibitory potential of Avasimibe on specific Cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Avasimibe stock solution (in DMSO)
-
Specific CYP substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) at their approximate Km values
-
NADPH regenerating system
-
100 mM potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a series of Avasimibe dilutions in the phosphate buffer.
-
In a microcentrifuge tube, combine HLM (e.g., 0.1 mg/mL final concentration), the specific CYP substrate probe, and varying concentrations of Avasimibe (or vehicle control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each Avasimibe concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of Avasimibe's key off-target signaling pathways.
Caption: A logical workflow for identifying and validating Avasimibe's off-target effects.
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. Avasimibe induces CYP3A4 and multiple drug resistance protein 1 gene expression through activation of the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 15. apexbt.com [apexbt.com]
- 16. mdpi.com [mdpi.com]
Avasimibe Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Avasimibe in various cell lines. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Avasimibe's cytotoxic action?
Avasimibe is a potent inhibitor of the enzyme Acyl-CoA: cholesterol acyltransferase-1 (ACAT-1). ACAT-1 is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT-1, Avasimibe leads to an accumulation of intracellular free cholesterol, which can induce cellular stress, leading to apoptosis and suppression of proliferation in cancer cells.[1][2]
Q2: In which types of cancer cell lines has Avasimibe demonstrated cytotoxicity?
Avasimibe has been shown to be effective in a variety of cancer cell lines, including:
-
Prostate cancer (PC3)[1]
-
Pancreatic cancer (MIA-PaCa2)[1]
-
Lung cancer (A549)[1]
-
Colon cancer (HCT116)[1]
-
Bladder cancer (5637, T24)[2]
-
Cholangiocarcinoma (QBC939)[6]
Q3: Does Avasimibe affect normal, non-cancerous cells?
Studies have indicated that Avasimibe exhibits selective cytotoxicity towards cancer cells, with no obvious negative effects observed on normal cells and organs in some contexts.[1][2] However, it is always recommended to include a non-cancerous control cell line in your experimental design to confirm selectivity in your specific model.
Q4: What are the typical downstream cellular effects of Avasimibe treatment?
Treatment with Avasimibe has been shown to induce:
-
Apoptosis: Characterized by activation of caspase-8 and caspase-3, as well as a mitochondria-dependent pathway involving Bax and cleaved PARP.[3][4][5]
-
Cell Cycle Arrest: Avasimibe can induce cell cycle arrest at the G0/G1 and G2/M phases by regulating pathways such as p53/p21 and Aurora A/PLK1.[3][4]
-
Increased Reactive Oxygen Species (ROS): An increase in intracellular ROS has been observed in bladder cancer cells following treatment.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed cytotoxicity | 1. Drug Insolubility: Avasimibe is soluble in DMSO and ethanol but has poor water solubility. 2. Incorrect Dosage: The effective concentration of Avasimibe is cell line-dependent. 3. Short Incubation Time: Cytotoxic effects may require a longer duration of treatment to become apparent. 4. Cell Line Resistance: Some cell lines may be inherently resistant to ACAT-1 inhibition. | 1. Ensure Avasimibe is fully dissolved in the appropriate solvent before diluting in culture medium. Perform a vehicle control. 2. Conduct a dose-response experiment with a wide range of concentrations (e.g., 2.5 µM to 80 µM) to determine the IC50 for your specific cell line.[7] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[7] 4. Verify ACAT-1 expression in your cell line. Consider using a different cytotoxic agent or a combination therapy approach. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Incomplete Drug Dissolution: Precipitation of Avasimibe in the culture medium. 3. Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the drug. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Visually inspect the medium for any precipitate after adding Avasimibe. Prepare fresh drug dilutions for each experiment. 3. Avoid using the outermost wells of the plate for data collection or ensure they are filled with sterile PBS to maintain humidity. |
| Unexpected morphological changes | 1. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing cytotoxicity at the concentration used. 2. Off-target Effects: Avasimibe may have other cellular effects besides ACAT-1 inhibition. | 1. Include a vehicle-only control group to assess the effect of the solvent. Keep the final solvent concentration consistent across all treatment groups and as low as possible (typically <0.5%). 2. Consult the literature for known off-target effects of Avasimibe.[8] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Avasimibe varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| PC3 | Prostate Cancer | 8.5 | Not Specified | [1] |
| 5637 | Bladder Cancer | 12.03 | 48 | [2] |
| T24 | Bladder Cancer | 11.18 | 48 | [2] |
| U251 | Glioblastoma | 20.29 | 48 | [4][5] |
| U87 | Glioblastoma | 28.27 | 48 | [4][5] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies described for bladder cancer cell lines.[2]
-
Cell Seeding: Seed cells (e.g., 5637 or T24) into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Avasimibe Treatment: Prepare a stock solution of Avasimibe in DMSO. Dilute the stock solution in culture medium to achieve a gradient of final concentrations (e.g., 0, 5, 10, 20, 40 µM). Replace the existing medium with the Avasimibe-containing medium.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assessment (Annexin V/PI Staining)
This protocol is based on descriptions of apoptosis analysis in glioblastoma and prostate cancer cell lines.[1][4]
-
Cell Treatment: Seed cells in 6-well plates and treat with Avasimibe at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Cell Cycle Analysis
This protocol is based on methodologies used for bladder and prostate cancer cells.[2][7]
-
Cell Treatment: Treat cells with Avasimibe as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Avasimibe's mechanism of action in cancer cells.
Caption: General workflow for Avasimibe cytotoxicity assessment.
Caption: Avasimibe-induced p53 signaling pathway.
References
- 1. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avasimibe - Wikipedia [en.wikipedia.org]
Avasimibe Bioavailability Enhancement: Technical Support Center
Welcome to the technical support center for Avasimibe bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the oral delivery of Avasimibe.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Avasimibe?
A1: Avasimibe is a lipophilic compound with poor aqueous solubility, which is a primary factor limiting its oral absorption. Its bioavailability is also influenced by food, with higher absorption observed with high-fat meals[1]. Furthermore, as a substrate and inducer of CYP3A4 and an inhibitor of other cytochrome P450 isoenzymes, its metabolism can be complex and contribute to variable exposure[1][2].
Q2: What are the most promising strategies for enhancing the bioavailability of Avasimibe?
A2: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of Avasimibe. These include:
-
Nanoformulations: Encapsulating Avasimibe into nanoparticles, such as those made from human serum albumin (HSA), can significantly improve its systemic exposure[3][4].
-
Solid Dispersions: Creating a solid dispersion of Avasimibe in a hydrophilic carrier can enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating Avasimibe in a lipid-based system that spontaneously forms an emulsion in the gastrointestinal tract can improve its solubilization and absorption.
-
Micronization/Nanonization: Reducing the particle size of the Avasimibe drug substance increases its surface area, which can lead to a faster dissolution rate.
Q3: Is there a specific nanoformulation that has shown success for Avasimibe?
A3: Yes, a nanoformulation termed "avasimin," which encapsulates Avasimibe in human serum albumin (HSA), has demonstrated significantly improved bioavailability in preclinical studies. Intravenous administration of avasimin in mice resulted in a much higher area under the curve (AUC) compared to oral administration of Avasimibe alone[4][5].
Q4: How can I quantify the concentration of Avasimibe in plasma samples?
A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach for the sensitive and specific quantification of Avasimibe in biological matrices like plasma. This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
Troubleshooting Guides
Nanoformulation (Human Serum Albumin)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Drug Loading Efficiency | - Incorrect drug-to-protein ratio.- Suboptimal pH during formulation.- Inefficient desolvation process. | - Optimize the weight ratio of Avasimibe to HSA. A 10 wt% loading has been reported as optimal[1].- Adjust the pH of the HSA solution; a pH of 8-9 has been used for similar drug-loaded HSA nanoparticles[6].- Ensure efficient and controlled addition of the desolvating agent (e.g., ethanol). |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles.- Improper homogenization or sonication parameters.- Inadequate stabilization. | - Use a cross-linking agent like glutaraldehyde to stabilize the nanoparticles after formation[6].- Optimize the energy input during homogenization or sonication (duration and power).- Ensure proper filtration of the final nanoparticle suspension. |
| Poor In Vivo Bioavailability Enhancement | - Premature drug release from nanoparticles.- Rapid clearance of nanoparticles from circulation.- Instability of the formulation in biological fluids. | - Characterize the in vitro drug release profile to ensure a controlled release.- Consider surface modification of nanoparticles with polyethylene glycol (PEG) to increase circulation time.- Assess the stability of the nanoformulation in plasma or simulated gastric/intestinal fluids. |
Solid Dispersions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Drug Crystallization in the Dispersion | - Incomplete miscibility of Avasimibe and the polymer.- Use of a suboptimal drug-to-polymer ratio.- Inappropriate solvent selection or evaporation rate during preparation. | - Select a polymer with good hydrogen bonding potential with Avasimibe.- Screen different drug-to-polymer ratios to find the optimal miscibility.- For solvent evaporation methods, use a solvent system that dissolves both the drug and the polymer well and control the evaporation rate. |
| No Significant Improvement in Dissolution Rate | - The drug is not in an amorphous state within the dispersion.- The chosen polymer does not effectively enhance wettability. | - Confirm the amorphous nature of the Avasimibe in the solid dispersion using techniques like XRD or DSC.- Select a highly water-soluble polymer (e.g., PVP, HPMC, Soluplus®) to maximize the wettability of the formulation. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Self-Emulsification or Large Droplet Size | - Imbalanced oil, surfactant, and cosurfactant ratio.- Incorrect selection of excipients based on Avasimibe's solubility.- Insufficient energy for emulsification upon dilution. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion.- Screen various oils, surfactants, and cosurfactants for their ability to solubilize Avasimibe.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically >12 for o/w emulsions). |
| Drug Precipitation Upon Dilution | - The drug is not sufficiently solubilized in the formed emulsion droplets.- The amount of surfactant/cosurfactant is not adequate to maintain the drug in solution. | - Increase the concentration of the surfactant and/or cosurfactant in the formulation.- Re-evaluate the components of the SEDDS to ensure high solubilization capacity for Avasimibe. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Avasimibe with Different Formulations in Mice
| Formulation | Administration Route | Dose (mg/kg) | AUC (μg·hr/mL) | Reference |
| Avasimibe | Oral | 15 | 14.92 | [1][4] |
| Avasimibe | Oral | 100 | 49.9 | [1][4] |
| Avasimin (HSA Nanoparticles) | Intravenous | 7.5 | 136.36 | [1][4] |
Experimental Protocols
Preparation of Avasimibe-Loaded Human Serum Albumin Nanoparticles (Avasimin)
This protocol is based on a modified nanoencapsulation method described in the literature[1].
Materials:
-
Avasimibe
-
Human Serum Albumin (HSA)
-
Ethanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare an Avasimibe stock solution in ethanol.
-
Prepare an HSA solution in deionized water.
-
Add the Avasimibe solution to the HSA solution with gentle stirring.
-
Incubate the mixture for 1 hour at room temperature to allow for drug-protein binding.
-
The resulting solution can be characterized for particle size, polydispersity, and zeta potential. For in vivo studies, the formulation can be prepared in PBS.
In Vivo Pharmacokinetic Study in Mice
The following is a general protocol for assessing the bioavailability of Avasimibe formulations in mice, as described in the literature[1][4].
Animals:
-
Nude mice (or other appropriate strain)
Procedure:
-
Formulation Administration:
-
Oral Group: Administer the Avasimibe suspension orally using a gavage needle.
-
Intravenous Group: Administer the Avasimin nanoformulation via tail vein injection.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 2 µL) from a suitable site (e.g., dorsal pedal vein) at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract Avasimibe from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of Avasimibe in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of Avasimibe versus time.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), using appropriate software.
-
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of Avasimin.
Caption: Workflow for the in vivo pharmacokinetic study of Avasimibe formulations.
Caption: Strategies for enhancing the bioavailability of Avasimibe.
References
- 1. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and in Vitro Analysis of Human Serum Albumin Nanoparticles Loaded with Anthracycline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Avasimibe precipitation in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Avasimibe in aqueous solutions and to troubleshoot common issues related to its solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Avasimibe and what is its primary mechanism of action?
Avasimibe is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By inhibiting ACAT, Avasimibe prevents this storage, leading to an increase in intracellular free cholesterol levels. This disruption of cholesterol homeostasis has been shown to impact various cellular processes and signaling pathways.
Q2: What are the main challenges when working with Avasimibe in experiments?
The primary challenge is Avasimibe's low solubility in aqueous solutions. It is a hydrophobic molecule and can readily precipitate when added to cell culture media or other aqueous buffers, which can lead to inconsistent and unreliable experimental results.
Q3: In what solvents is Avasimibe soluble?
Avasimibe is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4][5] It is sparingly soluble in water.[4]
Troubleshooting Guide: Preventing Avasimibe Precipitation
Q4: My Avasimibe solution appears cloudy or has visible particles. What should I do?
Cloudiness or visible particles are signs of precipitation. This can occur if the Avasimibe concentration exceeds its solubility limit in the chosen solvent or upon dilution into an aqueous medium. To address this:
-
Ensure complete initial dissolution: When preparing a stock solution in DMSO, ensure the powder is fully dissolved. Gentle warming of the tube to 37°C and/or sonication can aid in dissolution.[3]
-
Use fresh DMSO: DMSO is hygroscopic and can absorb moisture, which reduces its effectiveness as a solvent for hydrophobic compounds. Use fresh, anhydrous DMSO for preparing stock solutions.[6]
-
Proper dilution technique: When diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media), add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of Avasimibe in your experiment.
Q5: What is the recommended method for preparing Avasimibe stock and working solutions for in vitro experiments?
-
Stock Solution Preparation:
-
Dissolve Avasimibe powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 100 mM).[3][7] For example, to prepare a 10 mM stock solution, dissolve 5.02 mg of Avasimibe (MW: 501.72 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Serially dilute the stock solution with cell culture medium to achieve the desired final concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity.
-
Q6: What is the maximum recommended concentration of DMSO in cell culture?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5%.[8] For sensitive cell lines, it is advisable to keep the DMSO concentration at 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO without Avasimibe) in your experiments to account for any effects of the solvent.
Data Presentation
Table 1: Solubility of Avasimibe in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 199.31 | Sonication and warming to 37°C is recommended to aid dissolution.[3][6] |
| Ethanol | 10.03 | 20 | Sonication may be required.[3][4] |
| Water | < 2.55 | < 5.08 | Sparingly soluble to insoluble.[4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.3 | 0.50 |
Data compiled from multiple sources.[3][4][5][6][9]
Table 2: Reported IC₅₀ Values of Avasimibe in Glioblastoma Cell Lines
| Cell Line | Incubation Time | IC₅₀ (µM) |
| U251 | 48 h | 20.29[10] |
| U87 | 48 h | 28.27[10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Avasimibe.[8][11][12][13]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Avasimibe stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of Avasimibe (e.g., 0, 5, 10, 20, 40, 80 µM) by diluting the stock solution in fresh culture medium.[7] Remember to include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[11]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effects of Avasimibe on the ability of single cells to form colonies.[14][15][16]
Materials:
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Cells of interest
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6-well cell culture plates
-
Avasimibe stock solution (in DMSO)
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Complete cell culture medium
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4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 1,000-1,500 cells per well) in 6-well plates and allow them to attach overnight.[14]
-
Treatment: Replace the medium with fresh medium containing different concentrations of Avasimibe.
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Incubation: Incubate the cells for 10-15 days, or until visible colonies are formed.[14]
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Fixation and Staining:
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
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Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchhub.com [researchhub.com]
- 9. medkoo.com [medkoo.com]
- 10. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Avasimibe Technical Support Center: Troubleshooting Guide and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in common laboratory assays when working with Avasimibe. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Can Avasimibe directly interfere with the chemical reactions of common laboratory assays?
There is currently no direct evidence to suggest that Avasimibe chemically interferes with the analytical methods of common laboratory assays, such as colorimetric or enzymatic assays. The observed alterations in laboratory results are more likely due to the pharmacological (in vivo) effects of Avasimibe on the patient's or animal's physiology.
Q2: We observed significant changes in the lipid panel of our experimental subjects after Avasimibe administration. Is this a known effect?
Yes, Avasimibe is known to alter lipid profiles. As an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), it directly impacts cholesterol metabolism.[1] Key expected changes include:
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Triglycerides (TG) and Very-Low-Density Lipoprotein Cholesterol (VLDL-C): Avasimibe has been shown to cause a significant reduction in plasma levels of TG and VLDL-C.[2][3][4]
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Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C): The effects on TC, LDL-C, and HDL-C can be variable. Some studies have reported no significant changes, while others have noted a decrease in TC.[2][5][6] Notably, one pivotal study found that Avasimibe can significantly increase LDL cholesterol levels.[1]
Q3: Our study subjects treated with Avasimibe show elevated liver enzymes. Is this a cause for concern?
Preclinical studies in dogs have indicated that high doses of Avasimibe can lead to hepatic toxicity, evidenced by microscopic and clinical pathologic changes.[7] Therefore, elevations in liver function tests (e.g., ALT, AST) could be a direct result of the drug's effect on the liver. It is crucial to monitor liver function in subjects receiving Avasimibe.
Q4: Could Avasimibe's metabolism and drug-drug interactions affect laboratory results?
Avasimibe is a potent activator of the pregnane X receptor, which in turn induces the expression of CYP3A4 and P-glycoprotein. It also inhibits several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19.[1] This profile is similar to that of rifampicin and indicates a high potential for drug-drug interactions. If your experimental subjects are receiving other medications, these interactions could alter the metabolism of those drugs, potentially leading to unexpected laboratory findings unrelated to Avasimibe's primary mechanism of action.
Troubleshooting Guides
Issue 1: Unexpected Lipid Panel Results
If you observe lipid panel results that deviate from your expectations, consider the following troubleshooting workflow:
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Avasimibe degradation pathways and byproducts
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving Avasimibe. While specific degradation pathways of Avasimibe are not extensively documented in publicly available literature, this guide provides information on its known metabolic interactions and general guidance for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Avasimibe?
There is limited specific information in the public domain detailing the degradation pathways of Avasimibe through hydrolysis, oxidation, or photolysis. An early predecessor of Avasimibe was reported to be unstable and degraded rapidly in acidic environments[1]. However, Avasimibe itself is described as having solution stability at an acidic pH[2]. Given the lack of specific studies, researchers should consider performing forced degradation studies to determine the stability of Avasimibe under their specific experimental conditions.
Q2: Are there any known degradation byproducts of Avasimibe?
Specific degradation byproducts of Avasimibe have not been detailed in the available scientific literature. The degradation products of a precursor to Avasimibe were noted to cause undesirable induction of cytochrome P450 (CYP) enzymes[1]. To identify potential byproducts in your own experiments, it is recommended to use stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Q3: What is known about the metabolic stability and pathways of Avasimibe?
Avasimibe is known to be a potent activator of the pregnane X receptor, which leads to the indirect induction of CYP3A4 and P-glycoprotein[1]. It is also a potent inhibitor of several other cytochrome P450 isoenzymes[1][3]. This indicates that Avasimibe undergoes significant metabolism and has a high potential for drug-drug interactions. Its development was halted in 2003 due to this high potential for interactions with other medicines[1].
Q4: How should I handle and store Avasimibe to minimize degradation?
To ensure the stability of Avasimibe, it is recommended to store it as a solid at -20°C for up to 6 months or at -80°C for up to one year. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be stored at -80°C for up to one year or at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Variability in experimental results with Avasimibe.
-
Possible Cause: Degradation of Avasimibe in solution.
-
Troubleshooting Steps:
-
Verify Solution Stability: Prepare fresh solutions of Avasimibe for each experiment. If using stored solutions, perform a quick purity check using HPLC.
-
Control for pH: Given the reported instability of a precursor in acidic conditions, ensure the pH of your experimental medium is controlled and documented.
-
Light Exposure: Protect Avasimibe solutions from light, as photolytic degradation is a common pathway for many organic molecules.
-
Temperature Control: Maintain consistent temperature during your experiments, as elevated temperatures can accelerate degradation.
-
Issue: Unexpected biological activity observed.
-
Possible Cause: Formation of active metabolites or degradation products.
-
Troubleshooting Steps:
-
Metabolic Profiling: If working in a biological system, consider that the observed effects could be due to metabolites of Avasimibe. Avasimibe is known to interact with and be metabolized by CYP enzymes.
-
Byproduct Analysis: Use LC-MS to analyze your Avasimibe stock and experimental samples to check for the presence of impurities or degradation products that might have biological activity.
-
Quantitative Data Summary
While specific quantitative data on Avasimibe degradation is scarce, the following table summarizes its known inhibitory effects on major cytochrome P450 enzymes.
| Cytochrome P450 Isoenzyme | IC50 Value | Reference |
| CYP1A2 | 13.9 µM | [3] |
| CYP2C9 | 2.9 µM | [3] |
| CYP2C19 | 26.5 µM | [3] |
Experimental Protocols
Protocol: Forced Degradation Study of Avasimibe
This protocol provides a general framework for assessing the stability of Avasimibe under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Avasimibe in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the Avasimibe stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the Avasimibe stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the Avasimibe stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose the Avasimibe stock solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Incubate the solid Avasimibe powder at 105°C for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining Avasimibe and detect any degradation products.
-
Use LC-MS to identify the mass of any significant degradation products.
-
Visualizations
Caption: Metabolic pathways and interactions of Avasimibe.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Avasimibe Formulation for Oral Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and oral administration of Avasimibe in mouse models. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for the oral administration of Avasimibe in mice?
A1: Avasimibe is poorly soluble in water. A common and effective vehicle is a suspension formulation. One widely used method involves initially dissolving Avasimibe in a small amount of an organic solvent like DMSO, and then suspending this solution in an aqueous vehicle containing suspending and stabilizing agents such as Tween-80 and carboxymethylcellulose (CMC).[1][2]
Q2: What is a typical oral dosage range for Avasimibe in mice?
A2: Reported oral dosages of Avasimibe in mice typically range from 10 mg/kg to 30 mg/kg body weight, administered daily or on alternate days.[1][2][3][4] The optimal dosage will depend on the specific mouse model and the experimental endpoint.
Q3: How should the Avasimibe formulation be prepared and stored?
A3: To prepare the formulation, Avasimibe can be first dissolved in DMSO. This solution is then further diluted with an aqueous solution containing Tween-80 and carboxymethylcellulose sodium salt. Sonication is often used to ensure a uniform suspension.[1][2] It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, it should be kept at 4°C and protected from light, though stability studies for specific formulations are advisable.
Q4: What is the primary mechanism of action of Avasimibe?
A4: Avasimibe is an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[5][6] It inhibits both ACAT1 and ACAT2 isoforms, which are involved in the esterification of cholesterol.[5][7] This inhibition affects cellular cholesterol metabolism.
Q5: Beyond ACAT inhibition, what other signaling pathways are modulated by Avasimibe?
A5: Avasimibe has been shown to modulate several signaling pathways, including the Wnt/β-catenin pathway and the E2F-1 signaling pathway.[8][9] It has also been reported to affect the FoxM1-AKR1C1 signaling pathway.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Avasimibe in the formulation | - Inadequate dissolution in the initial solvent (e.g., DMSO).- Incorrect ratio of organic solvent to aqueous vehicle.- Low concentration of suspending agents. | - Ensure Avasimibe is fully dissolved in DMSO before adding the aqueous vehicle.- Optimize the final concentration of DMSO (e.g., 0.5% in PBS).[1][2]- Increase the concentration of Tween-80 (e.g., 0.1%) and/or carboxymethylcellulose (e.g., 0.1%) to improve suspension stability.[1][2]- Use sonication to create a more uniform and stable suspension.[1][2] |
| Inconsistent dosing or variability in experimental results | - Inhomogeneous suspension leading to inaccurate dosing.- Instability of the formulation over time. | - Vigorously vortex or sonicate the suspension immediately before each oral gavage to ensure homogeneity.- Prepare the formulation fresh daily to avoid degradation or settling.- Use precise, calibrated pipettes for dosing. |
| Adverse effects in mice (e.g., weight loss, lethargy) | - Toxicity of the vehicle, particularly at high concentrations of DMSO.- High dose of Avasimibe. | - Minimize the final concentration of DMSO in the formulation. A concentration of 0.5% is generally well-tolerated.[1][2]- Conduct a pilot study to determine the maximum tolerated dose (MTD) of your specific formulation in your mouse strain.- Reduce the dosage of Avasimibe or the frequency of administration. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the formulation.- Clogging of the gavage needle. | - Adjust the concentration of carboxymethylcellulose to achieve an optimal viscosity that is easy to pipette and administer.- Ensure the suspension is uniform and free of large particles by proper preparation, including sonication. |
Experimental Protocols
Preparation of Avasimibe Formulation for Oral Gavage
This protocol is based on methodologies cited in published research.[1][2]
Materials:
-
Avasimibe powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Tween-80
-
Carboxymethylcellulose sodium salt (CMC)
-
Sterile, conical tubes
-
Sonicator
Procedure:
-
Prepare the Aqueous Vehicle:
-
Prepare a solution of 0.1% Tween-80 and 0.1% carboxymethylcellulose sodium salt in PBS.
-
For example, to prepare 10 ml of the vehicle, add 10 mg of Tween-80 and 10 mg of CMC to 10 ml of PBS.
-
Stir or vortex thoroughly until fully dissolved/suspended.
-
-
Dissolve Avasimibe:
-
Weigh the required amount of Avasimibe for your desired final concentration and total volume.
-
Dissolve the Avasimibe powder in a minimal amount of DMSO to create a stock solution. Ensure the final concentration of DMSO in the administered formulation will be low (e.g., 0.5%).
-
-
Prepare the Final Suspension:
-
Slowly add the Avasimibe-DMSO stock solution to the prepared aqueous vehicle while vortexing.
-
The final concentration of DMSO in the suspension should be approximately 0.5%.
-
For example, to prepare 10 ml of a 1.5 mg/ml Avasimibe solution for a 15 mg/kg dose in a 20g mouse (0.2 ml gavage volume), you would need 15 mg of Avasimibe. Dissolve this in 50 µl of DMSO and then add it to 9.95 ml of the aqueous vehicle.
-
-
Homogenize the Suspension:
-
Administration:
-
Vortex the suspension vigorously immediately before each oral gavage to ensure a consistent dose is administered.
-
Administer the formulation to mice using an appropriate gauge gavage needle.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Avasimibe Oral Dosage | 10 - 30 mg/kg body weight | [1][2][3][8] |
| Vehicle Composition | ||
| DMSO | 0.5% (in PBS) | [1][2] |
| Tween-80 | 0.1% | [1][2] |
| Carboxymethylcellulose | 0.1% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [6] |
| Soluble to 20 mM in ethanol | [6] | |
| Insoluble in water | [12] |
Visualizations
Caption: Workflow for Avasimibe formulation and oral administration in mice.
Caption: Simplified signaling pathways modulated by Avasimibe.
References
- 1. mdpi.com [mdpi.com]
- 2. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avasimibe - Wikipedia [en.wikipedia.org]
- 6. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 9. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Avasimibe and Other ACAT Inhibitors in Atherosclerosis
Avasimibe, once a promising agent in the fight against atherosclerosis, ultimately failed to deliver in clinical trials, a fate shared by other inhibitors of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). This guide provides a comprehensive comparison of Avasimibe with other notable ACAT inhibitors, focusing on their performance in preclinical and clinical studies, and delves into the underlying mechanisms and experimental methodologies.
The rationale for targeting ACAT in atherosclerosis stems from its crucial role in cellular cholesterol metabolism. By catalyzing the esterification of free cholesterol into cholesteryl esters, ACAT promotes the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2] Two isoforms of the enzyme exist: ACAT1, predominantly found in macrophages within atherosclerotic lesions, and ACAT2, primarily located in the intestine and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3][4] It was hypothesized that inhibiting ACAT would prevent the accumulation of cholesteryl esters in macrophages, thereby impeding plaque growth.[1]
Preclinical Promise: Early Studies Showed Potential
Initial preclinical studies with Avasimibe and other ACAT inhibitors showed encouraging results in various animal models of atherosclerosis.
In a study utilizing ApoE*3-Leiden mice, a model for human-like lipoprotein metabolism, Avasimibe demonstrated a significant reduction in atherosclerotic lesion area.[5][6] When administered to mice on a high-cholesterol diet, Avasimibe not only lowered plasma cholesterol levels but also reduced the lesion area by 92% compared to the high-cholesterol control group and 78% compared to a low-cholesterol control group with comparable plasma cholesterol levels.[5] This suggested a direct anti-atherosclerotic effect beyond lipid lowering.
Similarly, Pactimibe (CS-505) showed positive effects in Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia.[7][8][9] In these rabbits, Pactimibe treatment led to a stabilization of atherosclerotic plaques, characterized by reduced cholesteryl ester content and increased collagen and smooth muscle cell content, despite not significantly altering serum cholesterol levels.
Clinical Disappointment: Failure to Translate to Human Trials
Despite the promising preclinical data, ACAT inhibitors, including Avasimibe and Pactimibe, failed to demonstrate efficacy in human clinical trials. The disappointing outcomes of a placebo-controlled trial ultimately led to the discontinuation of pactimibe's clinical development.[10]
The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial, a randomized, double-blind, placebo-controlled study, assessed the effect of Avasimibe on the progression of coronary atherosclerosis using intravascular ultrasound (IVUS).[11] The trial found no favorable effect of Avasimibe on atheroma volume.[12] In fact, there was a trend towards an increase in plaque burden and a significant increase in LDL cholesterol levels in patients receiving the drug.[12]
The ACAT Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) trial, which evaluated Pactimibe, yielded similarly discouraging results.[13] This study also used IVUS to measure changes in atheroma volume and found that Pactimibe did not reduce the progression of atherosclerosis compared to placebo.[10] Furthermore, some secondary endpoints suggested a potential pro-atherogenic effect.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of Avasimibe and Pactimibe.
Table 1: Preclinical Efficacy of ACAT Inhibitors in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Avasimibe | ApoE*3-Leiden Mice | 92% reduction in atherosclerotic lesion area vs. high-cholesterol control. 78% reduction vs. low-cholesterol control. | [5] |
| Pactimibe | WHHL Rabbits | Dose-dependent reduction in cholesteryl ester content in aortic lesions. Increased collagen and smooth muscle cell content in plaques. |
Table 2: Clinical Trial Outcomes of ACAT Inhibitors
| Trial Name | Compound | Primary Endpoint | Key Outcomes | Reference |
| A-PLUS | Avasimibe | Change in atheroma volume (IVUS) | No favorable effect on atheroma volume. Significant increase in LDL cholesterol. | [11][12] |
| ACTIVATE | Pactimibe | Change in percent atheroma volume (IVUS) | No reduction in atherosclerosis progression. Unfavorable effects on some secondary measures. | [10][13] |
Experimental Protocols
Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Trial
-
Study Design: A double-blind, randomized, placebo-controlled trial.[11]
-
Participants: Patients with at least one 20% to 50% diameter stenosis in a coronary artery.[11]
-
Intervention: Patients were randomized to receive Avasimibe (50, 250, or 750 mg daily) or placebo, in addition to background lipid-lowering therapy.[11]
-
Primary Endpoint: The primary endpoint was the change from baseline in plaque volume in a 30-mm segment of a coronary artery, as assessed by three-dimensional intravascular ultrasound (IVUS).[11]
-
Imaging Protocol: IVUS and coronary angiography were performed at baseline and repeated at 24 months.[11]
ACAT Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) Study
-
Study Design: A randomized, double-blind, placebo-controlled trial.[13]
-
Participants: 534 subjects with established coronary artery disease.[10][13]
-
Intervention: Patients were randomized to receive Pactimibe (100 mg daily) or placebo, in addition to standard medical care.[13]
-
Primary Endpoint: The primary efficacy parameter was the nominal change in percent atheroma volume, determined by analysis of pullback IVUS images of matched coronary artery segments.[13]
-
Imaging Protocol: IVUS imaging was performed at baseline and at an 18-month follow-up.[13]
Preclinical Study of Avasimibe in ApoE*3-Leiden Mice
-
Animal Model: Female ApoE*3-Leiden mice, which exhibit a human-like lipoprotein profile.[5][14]
-
Diet and Treatment: Mice were fed a high-cholesterol diet. One group received the diet mixed with 0.01% (wt/wt) Avasimibe. A low-cholesterol control group was also included.[5]
-
Duration: The study duration was 22 weeks.[5]
-
Atherosclerosis Quantification: Atherosclerotic lesion area in the aortic root was quantified after the intervention period.[5][14]
Preclinical Study of Pactimibe in WHHL Rabbits
-
Animal Model: Homozygous Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia.[7][15]
-
Treatment: Rabbits were treated with Pactimibe at doses of 10 or 30 mg/kg for 32 weeks.
-
Plaque Analysis: Aortic lesions were analyzed for cholesteryl ester content, collagen, and smooth muscle cell area.
Signaling Pathways and Mechanisms
The proposed mechanism of action for ACAT inhibitors centers on preventing the esterification of free cholesterol within macrophages, thereby inhibiting their transformation into foam cells.[2]
As depicted in the diagram, the uptake of modified LDL by scavenger receptors on macrophages leads to an influx of free cholesterol. ACAT1 then esterifies this free cholesterol into cholesteryl esters, which are stored as lipid droplets, leading to the formation of foam cells. ACAT inhibitors like Avasimibe block this step, theoretically reducing foam cell formation and promoting the efflux of free cholesterol to high-density lipoprotein (HDL).
The dual roles of ACAT1 and ACAT2 are critical to understanding the systemic effects of non-selective inhibitors.
Non-selective ACAT inhibitors like Avasimibe and Pactimibe target both ACAT1 and ACAT2.[3][4] While inhibiting ACAT1 in macrophages was the primary therapeutic goal, the simultaneous inhibition of ACAT2 in the liver and intestine likely contributed to the observed changes in plasma lipid profiles, including the unexpected increase in LDL cholesterol seen in some clinical trials.[12] This highlights the complexity of targeting enzymes with multiple isoforms and distinct physiological roles.
Conclusion
The story of Avasimibe and other ACAT inhibitors serves as a cautionary tale in drug development. While the preclinical rationale was strong and early animal studies were promising, the failure to translate these findings into clinical efficacy underscores the challenges of targeting complex biological pathways in human disease. The unexpected adverse effects on lipid profiles further complicated the clinical picture. Future research in this area may require the development of highly selective ACAT1 inhibitors to avoid the systemic effects of ACAT2 inhibition, or a deeper understanding of the intricate regulation of cholesterol metabolism within the atherosclerotic plaque.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. WHHL-1 [med.akita-u.ac.jp]
- 9. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II) - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 11. Design features of the Avasimibe and Progression of coronary Lesions assessed by intravascular UltraSound (A-PLUS) clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carotid Atherosclerosis Progression Trial (CAPTIVATE) [medscape.com]
- 13. Intravascular ultrasound assessment of novel antiatherosclerotic therapies: rationale and design of the Acyl-CoA:Cholesterol Acyltransferase Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avasimibe and Statins on Cancer Cell Viability and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Avasimibe and statins, focusing on their impact on cancer cell proliferation, apoptosis, and underlying signaling pathways. The information is supported by experimental data to aid in research and development decisions.
At a Glance: Avasimibe vs. Statins in Oncology
| Feature | Avasimibe | Statins |
| Primary Target | Acyl-CoA: cholesterol acyltransferase-1 (ACAT-1) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase |
| Mechanism of Action | Inhibits the esterification and storage of intracellular cholesterol.[1] | Inhibit the rate-limiting step of the mevalonate pathway, blocking cholesterol synthesis. |
| Primary Effect on Cancer Cells | Induction of apoptosis and cell cycle arrest.[1] | Inhibition of proliferation, induction of apoptosis and autophagy. |
Quantitative Comparison of Cellular Effects
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Avasimibe and various statins on different cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Avasimibe in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U251 | Glioblastoma | 20.29 | 48 |
| U87 | Glioblastoma | 28.27 | 48 |
| T24 | Bladder Cancer | 11.18 | 48 |
| 5637 | Bladder Cancer | 12.03 | 48 |
Table 2: IC50 Values of Statins in Human Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Fluvastatin | MCF10.DCIS | Breast Cancer | 18 | Not Specified |
| Simvastatin | MCF-7 | Breast Cancer | 8.9 | 48 |
| Simvastatin | MDA-MB-231 | Breast Cancer | 4.5 | 48 |
| Atorvastatin | Various | Various | < 5 (sensitive lines) | Not Specified |
In Vitro Comparison in Breast Cancer Cells
A study directly comparing Avasimibe and Fluvastatin in the MCF10.DCIS breast cancer cell line using a colony formation assay provides valuable comparative data.
Table 3: Comparative Effects of Avasimibe and Fluvastatin on MCF10.DCIS Cell Colony Formation
| Treatment | Concentration | % Inhibition of Colony Formation |
| Avasimibe | 10 µM | ~45% |
| Fluvastatin | 5 µM | ~60% |
| Avasimibe + Fluvastatin | 10 µM + 5 µM | 100% |
| Avasimibe + Fluvastatin | 15 µM + 5 µM | 100% |
These results indicate that in this specific cell line, fluvastatin was more potent than avasimibe at the tested concentrations when used as single agents.[2] However, the combination of both drugs resulted in a synergistic effect, completely abolishing the ability of the cancer cells to form colonies.[2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Avasimibe or statins and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Avasimibe or statins for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
Avasimibe's Impact on Cancer Cell Signaling
Avasimibe's inhibition of ACAT-1 leads to an accumulation of free cholesterol, which can induce endoplasmic reticulum (ER) stress and subsequent apoptosis. It has also been shown to affect several key signaling pathways involved in cell cycle regulation and proliferation.
Caption: Avasimibe's mechanism of action in cancer cells.
Statin-Induced Effects on Cancer Cell Signaling
Statins, by inhibiting HMG-CoA reductase, not only reduce cholesterol synthesis but also affect the production of other important intermediates of the mevalonate pathway. This leads to the modulation of various signaling pathways crucial for cancer cell survival and proliferation.
Caption: Key signaling pathways affected by statins in cancer cells.
Experimental Workflow: Colony Formation Assay
This diagram illustrates the key steps involved in a colony formation assay used to assess the long-term proliferative capacity of cancer cells.
Caption: Workflow for a colony formation assay.
Logical Relationship: Drug Target and Cellular Outcome
This diagram depicts the logical flow from drug administration to the ultimate cellular effects on cancer cells for both Avasimibe and statins.
Caption: Logical flow of drug action to cellular effect.
References
Avasimibe Demonstrates Preclinical Anti-Tumor Efficacy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-tumor effects of Avasimibe, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1). This guide provides a comparative analysis of Avasimibe's performance against standard-of-care chemotherapeutics, Temozolomide and Doxorubicin, in various cancer models, supported by experimental data from preclinical studies.
Avasimibe has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the altered cholesterol metabolism in tumor cells. By inhibiting ACAT-1, Avasimibe disrupts the esterification of cholesterol, leading to an accumulation of free cholesterol, which in turn induces cell cycle arrest and apoptosis in cancer cells. This guide synthesizes findings from multiple in vivo studies to provide a clear overview of its efficacy.
Comparative Efficacy of Avasimibe
To provide a comprehensive understanding of Avasimibe's potential, this guide compares its anti-tumor effects with established chemotherapeutic agents in relevant cancer models.
Glioblastoma
In preclinical models of glioblastoma, Avasimibe has demonstrated significant anti-tumor activity. While direct head-to-head comparative studies with the first-line treatment, Temozolomide, are limited, available data suggests that Avasimibe can inhibit tumor growth. One study noted that the therapeutic effect of Avasimibe, while significant, was not as profound as that of Temozolomide[1]. Further research with direct comparative arms is necessary for a conclusive assessment.
Breast Cancer
In the context of breast cancer, Avasimibe has been investigated both as a monotherapy and in combination. While a direct in vivo comparison with Doxorubicin as single agents was not identified in the reviewed literature, a study exploring the combination of Avasimibe with Doxorubicin in a 4T1 breast cancer model showed that the combination therapy exhibited better efficacy than either monotherapy[2]. This suggests a potential synergistic effect that warrants further investigation.
Summary of In Vivo Anti-Tumor Effects
The following tables summarize the quantitative data from various in vivo studies on Avasimibe and its comparators.
Table 1: In Vivo Efficacy of Avasimibe in Glioblastoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Avasimibe | 15 mg/kg/day | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| Avasimibe | 30 mg/kg/day | Significant inhibition | Significant inhibition | [1] |
Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Survival Benefit | Reference |
| Temozolomide | Varies | Significant | Improved median survival | [3][4] |
Table 3: In Vivo Efficacy of Avasimibe in Combination with Doxorubicin in a Breast Cancer Model
| Treatment Group | Outcome | Reference |
| Avasimibe + Doxorubicin-MNPs | Better efficacy than monotherapies | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited preclinical studies to validate the anti-tumor effects of Avasimibe.
Glioblastoma Xenograft Model
-
Cell Line: U87 human glioblastoma cells were used.
-
Animal Model: Nude mice were utilized for tumor implantation.
-
Procedure: U87 cells were inoculated subcutaneously into the flanks of the mice.
-
Treatment: Once tumors were established, mice were treated with Avasimibe at doses of 15 mg/kg and 30 mg/kg daily via intraperitoneal injection for 18 days.
-
Assessment: Tumor volume and weight were measured at the end of the study to evaluate the anti-tumor effect[1].
Breast Cancer Xenograft Model (Combination Therapy)
-
Cell Line: 4T1 murine breast cancer cells were used.
-
Animal Model: BALB/c mice were used.
-
Procedure: 4T1 cells were injected into the mammary fat pad.
-
Treatment: Mice were treated with Avasimibe in combination with Doxorubicin loaded into metal-organic framework nanoparticles (DOX-MNPs).
-
Assessment: Tumor growth was monitored to evaluate the efficacy of the combination therapy compared to monotherapies[2].
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of Avasimibe and its comparators are mediated by distinct signaling pathways.
Avasimibe Signaling Pathway
Avasimibe's primary mechanism of action is the inhibition of ACAT-1, which leads to a disruption of cholesterol metabolism in cancer cells. This inhibition results in an increase in free cholesterol, triggering endoplasmic reticulum stress and subsequently leading to apoptosis. Additionally, ACAT-1 inhibition has been shown to inactivate the PI3K/Akt and RAS/MAPK signaling pathways, which are crucial for tumor growth and metastasis[5].
Caption: Avasimibe inhibits ACAT-1, leading to apoptosis and inactivation of pro-growth pathways.
Temozolomide Signaling Pathway
Temozolomide is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage induces cell cycle arrest and apoptosis. The efficacy of Temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation and thus confer resistance[6][7][8].
Caption: Temozolomide induces tumor cell death by methylating DNA.
Doxorubicin Signaling Pathway
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. It also generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, leading to apoptosis. Doxorubicin can also activate the extrinsic apoptosis pathway by upregulating FASL expression[9][10][11][12].
Caption: Doxorubicin induces apoptosis through multiple mechanisms.
Experimental Workflow
The general workflow for evaluating the in vivo anti-tumor efficacy of these compounds is as follows:
Caption: Standard workflow for in vivo anti-tumor efficacy studies.
This guide provides a foundational understanding of Avasimibe's in vivo anti-tumor effects and its standing relative to current cancer therapies. The presented data underscores the potential of Avasimibe as a novel therapeutic strategy and highlights the need for further direct comparative studies to fully elucidate its clinical promise.
References
- 1. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glioblastoma Treatment with Temozolomide and Bevacizumab and Overall Survival in a Rural Tertiary Healthcare Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of inhibiting ACAT-1 expression on the growth and metastasis of Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research progress of drug resistance mechanism of temozolomide in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ClinPGx [clinpgx.org]
- 12. go.drugbank.com [go.drugbank.com]
Avasimibe: A Comparative Analysis of a Novel Cholesterol-Lowering Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of avasimibe, an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), with other major classes of cholesterol-lowering agents. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview of its efficacy and mechanism of action.
Efficacy in Lipid Reduction: A Quantitative Comparison
Avasimibe's primary efficacy has been observed in reducing triglyceride and very-low-density lipoprotein cholesterol (VLDL-C) levels. However, its effect on low-density lipoprotein cholesterol (LDL-C), the primary target for many cholesterol-lowering therapies, has been inconsistent and, in some studies, even showed an increase. The following tables summarize the quantitative data from clinical trials of avasimibe and compare it with established cholesterol-lowering drugs.
Table 1: Efficacy of Avasimibe in Patients with Combined Hyperlipidemia
| Dose | Change in Triglycerides | Change in VLDL-C | Change in LDL-C | Change in HDL-C |
| 50 mg/day | Up to -23% | Up to -30% | No significant change | No significant change |
| 125 mg/day | Up to -23% | Up to -30% | No significant change | No significant change |
| 250 mg/day | Up to -23% | Up to -30% | No significant change | No significant change |
| 500 mg/day | Up to -23% | Up to -30% | No significant change | No significant change |
Data from a study in 130 patients with combined hyperlipidemia and hypoalphalipoproteinemia treated for 8 weeks.[1] Reductions in triglycerides and VLDL-C were statistically significant (P<0.05).[1]
Table 2: Avasimibe in the A-PLUS Trial (Atherosclerosis Patients)
| Dose | Change in LDL-C | Change in Triglycerides |
| 50 mg/day | +7.8% | - |
| 250 mg/day | +9.1% | - |
| 750 mg/day | +10.9% | Up to -16% |
| Placebo | +1.7% | - |
The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial showed a statistically significant increase in LDL-C in the avasimibe groups compared to placebo (P<0.05).[2]
Table 3: Comparative Efficacy of Cholesterol-Lowering Agents (Monotherapy)
| Drug Class | Agent(s) | Typical LDL-C Reduction | Typical Triglyceride Reduction | Typical HDL-C Increase |
| ACAT Inhibitor | Avasimibe | No significant change / Increase | Up to 30% | No significant change |
| Statins | Atorvastatin | 37% - 52% | 18% - 35% | 5% - 6% |
| Cholesterol Absorption Inhibitor | Ezetimibe | ~18.5% | ~8% | ~3% |
| PCSK9 Inhibitors | Alirocumab, Evolocumab | ~47% - 63% | ~15% | ~5% |
This table presents typical percentage changes observed in clinical trials. Actual results can vary based on dosage, patient population, and baseline lipid levels.
Mechanism of Action: ACAT Inhibition
Avasimibe is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily located in the intestines and liver. By inhibiting ACAT, avasimibe was hypothesized to reduce cholesterol absorption and decrease the formation of foam cells, which are key components of atherosclerotic plaques.
The diagram below illustrates the proposed mechanism of action of avasimibe in a macrophage.
Caption: Mechanism of action of avasimibe in inhibiting foam cell formation.
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of avasimibe are not fully available in the public domain due to the discontinuation of its development. However, based on published literature, the following methodologies were employed in key studies:
Study in Patients with Combined Hyperlipidemia (Insull et al.)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 130 men and women with combined hyperlipidemia (elevated LDL-C and triglycerides) and low levels of high-density lipoprotein cholesterol (HDL-C).
-
Treatment Protocol:
-
Baseline Period: 8-week placebo and dietary-controlled lead-in period.
-
Randomization: Patients were randomly assigned to one of five treatment groups: placebo, or avasimibe at doses of 50, 125, 250, or 500 mg administered once daily as capsules for 8 weeks.
-
-
Efficacy Endpoints:
-
Primary: Percentage change from baseline in plasma levels of total triglycerides and VLDL-C.
-
Secondary: Percentage change from baseline in total cholesterol, LDL-C, HDL-C, and apolipoprotein B.
-
-
Lipid Analysis: Blood samples were collected at specified intervals. Plasma lipids and lipoproteins were measured using standard enzymatic and ultracentrifugation methods.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, serum chemistry), vital signs, and physical examinations.
Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with coronary artery disease.
-
Treatment Protocol:
-
Randomization: Patients were randomized to receive placebo or avasimibe at doses of 50, 250, or 750 mg once daily.
-
Background Therapy: A majority of patients (approximately 87-89% in each group) were on concurrent statin therapy.[2]
-
-
Primary Efficacy Endpoint: Change in the progression of coronary atherosclerosis as assessed by intravascular ultrasound (IVUS).
-
Secondary Efficacy Endpoints: Changes in plasma lipid levels, including LDL-C and triglycerides.
-
Imaging Protocol: IVUS was performed at baseline and at the end of the treatment period to measure changes in plaque volume.
-
Lipid Analysis: Standard laboratory procedures were used to measure plasma lipid concentrations.
-
Safety Monitoring: Comprehensive safety and tolerability assessments were conducted throughout the trial.
Conclusion
Avasimibe, as an ACAT inhibitor, demonstrated a significant effect in lowering triglycerides and VLDL-C. However, its lack of a beneficial effect on LDL-C, and in some cases, a paradoxical increase, along with the overall trial results on atherosclerosis progression, led to the discontinuation of its development for cardiovascular disease. This comparative guide highlights the distinct efficacy profile of avasimibe relative to established cholesterol-lowering agents and underscores the complexity of targeting cholesterol metabolism for the prevention of cardiovascular disease. The data presented here can serve as a valuable reference for researchers and professionals in the field of drug development.
References
Avasimibe's Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Avasimibe, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with other therapeutic alternatives for atherosclerosis. We will delve into its mechanism of action, supported by experimental data, and objectively compare its performance against other ACAT inhibitors and alternative therapies.
Introduction to Avasimibe and ACAT Inhibition
Avasimibe was developed as a potent inhibitor of both isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT1 and ACAT2. These enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.[1][2] The therapeutic hypothesis was that by inhibiting ACAT, Avasimibe would prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, thereby slowing the progression of atherosclerosis.[2]
While preclinical studies in animal models showed promise, clinical trials in humans did not demonstrate the expected beneficial effects on atherosclerosis and revealed an unexpected increase in low-density lipoprotein cholesterol (LDL-C) levels.[1][3] This led to the discontinuation of its development for cardiovascular disease.[3] However, recent research has renewed interest in Avasimibe for its potential applications in oncology, where it may act through alternative mechanisms such as the Wnt/β-catenin signaling pathway.[4][5]
Comparative Analysis of ACAT Inhibitors
To understand the performance of Avasimibe, it is crucial to compare it with other ACAT inhibitors that have been evaluated in clinical trials, such as Pactimibe.
Table 1: In Vitro Inhibitory Activity of ACAT Inhibitors
| Compound | Target | IC50 (µM) |
| Avasimibe | ACAT1 | 24[6][7] |
| ACAT2 | 9.2[6][7] | |
| Pactimibe | ACAT1 | 4.9[8] |
| ACAT2 | 3.0[8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pactimibe demonstrated more potent inhibition of both ACAT1 and ACAT2 in vitro compared to Avasimibe.[9]
Table 2: Clinical Trial Outcomes of ACAT Inhibitors on Plasma Lipids
| Compound (Trial) | Dosage | Change in LDL-C (%) | Change in HDL-C (%) | Change in Triglycerides (%) |
| Avasimibe (A-PLUS) | 50 mg/day | +7.8[1][2] | N/A | - |
| 250 mg/day | +9.1[1][2] | N/A | - | |
| 750 mg/day | +10.9[1][2] | N/A | -16[1] | |
| Avasimibe (Hyperlipidemia Study) | 50-500 mg/day | No significant change[10] | No significant change[10] | Up to -23[10] |
| Pactimibe (ACTIVATE) | 100 mg/day | No significant change[3] | N/A | N/A |
N/A: Not available
Clinical trials with Avasimibe showed inconsistent effects on plasma lipids. While one study in patients with combined hyperlipidemia showed a reduction in triglycerides, the A-PLUS trial in patients with coronary artery disease demonstrated a dose-dependent increase in LDL-C.[1][2][10] Pactimibe, in the ACTIVATE trial, did not significantly alter plasma lipid levels.[3]
Table 3: Clinical Trial Outcomes of ACAT Inhibitors on Atherosclerotic Plaque Volume (IVUS)
| Compound (Trial) | Dosage | Change in Total Atheroma Volume (TAV) (mm³) | Change in Percent Atheroma Volume (PAV) (%) |
| Avasimibe (A-PLUS) | 50 mg/day | +7.7[1][2] | +0.7[1][2] |
| 250 mg/day | +4.1[1][2] | +0.8[1][2] | |
| 750 mg/day | +4.8[1][2] | +1.0[1][2] | |
| Placebo | +0.7[1][2] | +0.4[1][2] | |
| Pactimibe (ACTIVATE) | 100 mg/day | Significantly worse than placebo[3] | Trend towards worsening[3] |
| Placebo | - | - |
IVUS: Intravascular Ultrasound
Both Avasimibe and Pactimibe failed to show a reduction in atherosclerotic plaque volume in major clinical trials. In fact, there was a trend towards an increase in plaque volume with Avasimibe treatment compared to placebo, and a significant worsening of some plaque volume measures with Pactimibe.[1][2][3]
Alternative Therapeutic Strategy: Cholesterol Absorption Inhibition
Given the disappointing results with ACAT inhibitors for atherosclerosis, other therapeutic strategies have gained prominence. One such strategy is the inhibition of cholesterol absorption in the intestine. Ezetimibe is a key example of a drug with this mechanism of action.
Table 4: Performance of Ezetimibe in Clinical Trials
| Parameter | Ezetimibe Monotherapy | Ezetimibe + Statin |
| Change in LDL-C (%) | -15 to -20 | Additional -15 to -25 on top of statin effect |
| Change in Total Atheroma Volume (TAV) (mm³) | N/A | Significant reduction (-3.71) |
| Change in Percent Atheroma Volume (PAV) (%) | N/A | Greater reduction compared to statin alone (-1.4 vs -0.3) |
Data from various clinical trials.[1][8][9][10]
Ezetimibe, by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, effectively reduces LDL-C levels.[6] When added to statin therapy, it leads to a significant regression of coronary plaque volume, a stark contrast to the results seen with ACAT inhibitors.[1][8][9]
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their primary signaling pathways.
Caption: Avasimibe's primary mechanism of action: Inhibition of ACAT.
Caption: Avasimibe's potential alternative mechanism via the Wnt/β-catenin pathway.
Caption: Ezetimibe's mechanism of action: Inhibition of cholesterol absorption.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
ACAT Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme.
Workflow:
References
- 1. Impact of Dual Lipid-Lowering Strategy With Ezetimibe and Atorvastatin on Coronary Plaque Regression in Patients With Percutaneous Coronary Intervention: The Multicenter Randomized Controlled PRECISE-IVUS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of Combination Therapy with Ezetimibe and Statins versus Statin Monotherapy on Carotid Intima-Media Thickness: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of combined ezetimibe and statin therapy versus statin therapy alone on coronary plaque volume assessed by intravascular ultrasound: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ezetimibe Added to Statin Furthers Plaque Regression by IVUS [medscape.com]
A Comparative Analysis of Avasimibe's Impact on SOAT1 and SOAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avasimibe (CI-1011) is a synthetic inhibitor of Sterol O-acyltransferase (SOAT), also known as Acyl-coenzyme A: cholesterol acyltransferase (ACAT).[1] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] There are two isoforms of this enzyme, SOAT1 and SOAT2, which differ in their tissue distribution and physiological roles. SOAT1 is ubiquitously expressed in various tissues, whereas SOAT2 is predominantly found in the liver and intestines.[2][3] Avasimibe inhibits both isoforms but exhibits a more potent effect on SOAT2.[4]
Initially developed as a potential treatment for atherosclerosis, clinical trials with Avasimibe were halted due to a lack of efficacy and an observed increase in LDL cholesterol.[1] However, there has been a resurgence of interest in Avasimibe for its potential therapeutic applications in oncology, primarily through its inhibitory action on SOAT1 in cancer cells.[2] This guide provides a comparative overview of Avasimibe's effects on SOAT1 and SOAT2, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The inhibitory potency of Avasimibe against SOAT1 and SOAT2 has been characterized by determining its half-maximal inhibitory concentration (IC50). The data consistently show a higher potency of Avasimibe for SOAT2.
| Parameter | SOAT1 (ACAT1) | SOAT2 (ACAT2) | Reference |
| IC50 | 24 µM | 9.2 µM | [4] |
In a broader context, the IC50 of Avasimibe for ACAT (without specifying the isoform) has also been reported as 3.3 µM.[5] The cell viability IC50 values for Avasimibe have been determined in various cancer cell lines, where the primary target is considered to be SOAT1.
| Cell Line | Cancer Type | IC50 of Avasimibe | Reference |
| PC3 | Prostate Cancer | 8.5 µM | [6] |
| MIA-PaCa2 | Pancreatic Cancer | 9 µM | [6] |
| A549 | Lung Cancer | 7.8 µM | [6] |
| HCT116 | Colon Cancer | 7.5 µM | [6] |
Experimental Protocols
In Vitro SOAT Activity Assay (Microsomal Assay)
This assay measures the enzymatic activity of SOAT1 and SOAT2 in a cell-free system using microsomal fractions containing the respective enzymes.
Materials:
-
Microsomes from cells overexpressing human SOAT1 or SOAT2
-
[³H]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (fatty acid-free)
-
Potassium phosphate buffer (pH 7.4)
-
Avasimibe stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Petroleum ether
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, bovine serum albumin, and the microsomal preparation (containing either SOAT1 or SOAT2).
-
Add varying concentrations of Avasimibe or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [³H]Oleoyl-CoA.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding TCA.
-
Extract the formed cholesteryl esters using petroleum ether.
-
Evaporate the organic solvent and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter to determine the amount of cholesteryl ester formed.
-
Calculate the percentage of inhibition at each Avasimibe concentration and determine the IC50 value.
Cellular Cholesterol Esterification Assay
This assay measures the ability of Avasimibe to inhibit cholesterol esterification within intact cells.
Materials:
-
Cultured cells (e.g., cancer cell lines for SOAT1, or specific cell lines expressing SOAT2)
-
[³H]Oleic acid complexed to bovine serum albumin
-
Cell culture medium
-
Avasimibe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hexane/isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Avasimibe or DMSO for a predetermined time (e.g., 24 hours).
-
Add [³H]oleic acid to the cell culture medium and incubate for 2-4 hours to allow for its uptake and incorporation into cholesteryl esters.
-
Wash the cells with PBS to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a hexane/isopropanol mixture.
-
Dry the lipid extract under nitrogen.
-
Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.
-
Separate the lipids by developing the TLC plate in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Identify the cholesteryl ester band (using a standard) and scrape it into a scintillation vial.
-
Quantify the radioactivity to determine the amount of newly synthesized cholesteryl esters.
-
Normalize the results to the total protein content of the cell lysate.
Signaling Pathways and Mechanisms of Action
Avasimibe's inhibition of SOAT1 and SOAT2 triggers distinct downstream effects due to the different physiological roles of these enzymes.
Impact of SOAT1 Inhibition in Cancer Cells
In cancer cells, which often exhibit upregulated SOAT1 activity, inhibition by Avasimibe leads to a disruption of cholesterol homeostasis. This results in an accumulation of free cholesterol, which can induce endoplasmic reticulum (ER) stress and activate pro-apoptotic pathways. Furthermore, the altered cholesterol metabolism affects key signaling pathways involved in cancer progression.
Caption: Avasimibe inhibits SOAT1, leading to cellular effects that suppress cancer cell growth.
Impact of SOAT2 Inhibition on Lipid Metabolism
SOAT2 is primarily involved in the absorption of dietary cholesterol in the intestines and the packaging of cholesteryl esters into lipoproteins in the liver. Inhibition of SOAT2 by Avasimibe is expected to reduce the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver.
Caption: Avasimibe's inhibition of SOAT2 primarily affects cholesterol absorption and lipoprotein metabolism.
Experimental Workflow
The general workflow for comparing the inhibitory effects of Avasimibe on SOAT1 and SOAT2 involves parallel assays using specific recombinant enzymes or cell lines expressing each isoform.
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SOAT1 suppresses glioblastoma growth via blocking SREBP-1-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 6. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Avasimibe's Synergistic Potential with Chemotherapy: A Comparative Guide for Researchers
For researchers and scientists in the field of oncology and drug development, identifying novel therapeutic strategies that enhance the efficacy of existing chemotherapy agents is a paramount goal. Avasimibe, an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT-1), has emerged as a promising candidate for combination therapies. By modulating cholesterol metabolism within cancer cells, Avasimibe has demonstrated the ability to synergistically potentiate the cytotoxic effects of several conventional chemotherapy drugs. This guide provides a comparative overview of Avasimibe's synergistic effects with key chemotherapeutic agents, supported by experimental data and detailed methodologies to aid in the design of future pre-clinical and clinical investigations.
Synergistic Efficacy with Doxorubicin in Breast Cancer
The combination of Avasimibe with the widely used anthracycline, doxorubicin, has shown enhanced antitumor efficacy in preclinical models of breast cancer. In a study utilizing the 4T1 breast cancer model, the combination of Avasimibe and a nano-drug delivery system containing doxorubicin resulted in a more significant inhibition of tumor growth compared to either treatment alone[1][2]. This synergistic effect is attributed to Avasimibe's ability to modulate the tumor microenvironment and enhance the cytotoxic effects of doxorubicin.
In Vivo Tumor Growth Inhibition
A key experiment demonstrating this synergy involved a 4T1 breast cancer mouse model. The study reported that the combination treatment exhibited a better efficacy in inhibiting tumor growth than monotherapies[1]. While specific quantitative data on tumor volume reduction percentages for the combination versus individual treatments were not detailed in the initial reports, the qualitative outcome strongly suggests a synergistic interaction.
Synergistic Effects with Paclitaxel in Melanoma
The taxane paclitaxel is a cornerstone of treatment for various solid tumors. Research indicates that Avasimibe can enhance the therapeutic effects of paclitaxel. In a B16 melanoma xenograft model, the combination of Avasimibe with paclitaxel and an immunoadjuvant led to enhanced cytotoxic T-lymphocyte (CTL) responses and improved antitumor effects[3]. This suggests that Avasimibe's immunomodulatory properties, stemming from its impact on cholesterol metabolism in immune cells, can create a more favorable environment for the action of chemotherapy.
Potential Synergy with Cisplatin
While direct studies on the synergistic effects of Avasimibe and cisplatin are not yet widely available, related research provides a strong rationale for such a combination. Cisplatin resistance is a major clinical challenge, and emerging evidence suggests that altered cholesterol metabolism may play a role. A study on breast cancer cells demonstrated that atorvastatin, another lipid-lowering drug, could restore sensitivity to cisplatin by modulating ACAT-1 expression and cholesterol ester homeostasis[4]. This finding suggests that ACAT-1 inhibitors like Avasimibe could potentially overcome cisplatin resistance and act synergistically with this platinum-based drug.
Quantitative Comparison of Synergistic Effects
To provide a clear comparison of Avasimibe's synergistic potential, the following table summarizes the available quantitative data from preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Drug | Cancer Model | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| Doxorubicin | Breast Cancer | 4T1 | Enhanced tumor growth inhibition in vivo. | Not explicitly reported | [1][2] |
| Paclitaxel | Melanoma | B16 xenograft | Enhanced CTL responses and antitumor effects. | Not explicitly reported | [3] |
| Cisplatin | Breast Cancer | MDA-MB-231 | (Indirect evidence) Atorvastatin (lipid-lowering drug) restored cisplatin sensitivity via ACAT-1 modulation. | Not applicable | [4] |
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Avasimibe, the chemotherapy drug, or the combination of both. Include a vehicle-treated control group. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. IC50 values (the concentration of drug that inhibits 50% of cell growth) can be determined using dose-response curve analysis.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of combination therapies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c or nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, Avasimibe alone, chemotherapy drug alone, combination therapy).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route of administration (e.g., oral gavage for Avasimibe, intravenous injection for doxorubicin).
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study. Monitor the body weight and general health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms underlying the synergistic effects.
-
Protein Extraction: Lyse the treated cells or tumor tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and running an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Avasimibe with chemotherapy are underpinned by its ability to modulate key cellular signaling pathways. As an ACAT-1 inhibitor, Avasimibe disrupts cholesterol esterification, leading to an accumulation of free cholesterol. This alteration in cholesterol homeostasis can trigger various downstream effects that sensitize cancer cells to chemotherapy.
Modulation of the Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer, contributing to drug resistance. Studies have shown that Avasimibe can downregulate the phosphorylation of Akt, thereby inhibiting this pro-survival signaling. This inhibition of the Akt pathway is a key mechanism by which Avasimibe can resensitize cancer cells to chemotherapy agents like gemcitabine[3].
Caption: Avasimibe inhibits the activation of the pro-survival Akt signaling pathway.
Experimental Workflow for Investigating Synergy
The following diagram illustrates a typical experimental workflow for investigating the synergistic effects of Avasimibe and a chemotherapy drug.
Caption: A typical workflow for preclinical evaluation of Avasimibe's synergistic effects.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that Avasimibe holds significant potential as a synergistic agent in combination with various chemotherapy drugs. Its unique mechanism of action, centered on the disruption of cancer cell cholesterol metabolism, offers a novel approach to overcoming drug resistance and enhancing therapeutic efficacy. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions, to quantify the synergy with a broader range of chemotherapeutic agents, and to translate these promising preclinical findings into clinical applications. This guide provides a foundational resource for researchers to design and execute rigorous studies that will further unravel the therapeutic potential of Avasimibe in combination cancer therapy.
References
- 1. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin improves cisplatin sensitivity through modulation of cholesteryl ester homeostasis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Avasimibe's Role in Modulating Immune Responses
This guide provides a comprehensive comparison of Avasimibe's performance in modulating immune responses against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the intersection of metabolism and immunology.
Introduction
Avasimibe is a small molecule inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[1] Originally developed to treat atherosclerosis by preventing the accumulation of cholesteryl esters in macrophages, Avasimibe has garnered renewed interest for its potent immunomodulatory effects, particularly in the context of cancer immunotherapy.[1][2][3] By altering cholesterol metabolism within T cells, Avasimibe can enhance their anti-tumor functions, making it a promising candidate for monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[4][5][6]
Mechanism of Action: Enhancing T-Cell Function by Modulating Cholesterol
The primary immunomodulatory function of Avasimibe stems from its inhibition of ACAT1. In activated CD8+ T cells, ACAT1 esterifies free cholesterol into cholesteryl esters for storage. By inhibiting this process, Avasimibe leads to an accumulation of free cholesterol in the T cell's plasma membrane.[4][5][7] This increase in membrane cholesterol enhances the clustering of T-cell receptors (TCRs) and the formation of the immunological synapse, leading to potentiated TCR signaling, proliferation, and effector functions.[4][8][9][10]
Caption: Mechanism of Avasimibe action in CD8+ T cells.
Performance Comparison
Avasimibe's efficacy is best understood by comparing it to controls, genetic analogues, and other immunotherapeutic strategies.
Avasimibe vs. Control/Monotherapy
Studies in mouse models of melanoma and lung carcinoma have shown that Avasimibe monotherapy significantly inhibits tumor growth and prolongs survival compared to control groups.[4] This effect is attributed to an increased number of tumor-infiltrating CD8+ T cells with enhanced proliferation and effector functions.[4] Avasimibe has also been shown to decrease the number of regulatory T cells (Tregs) within the tumor microenvironment, further shifting the balance towards an anti-tumor immune response.[11][12][13]
Avasimibe vs. Genetic ACAT1 Knockdown
The pharmacological inhibition of ACAT1 by Avasimibe phenocopies the effects of genetically ablating the Acat1 gene in CD8+ T cells. Both approaches result in increased plasma membrane cholesterol, augmented TCR signaling, and potentiated T-cell effector functions.[4][6] This demonstrates that Avasimibe's effects are specifically target-driven. Studies using CAR-T cells with ACAT1 knockdown via shRNA have also shown increased cytotoxic capacity, proliferation, and anti-tumor efficacy in a B-cell lymphoma model, corroborating the findings with Avasimibe.[10]
Avasimibe in Combination Therapy
Avasimibe shows a strong synergistic effect when combined with anti-PD-1 checkpoint inhibitors.[4][5][6] While anti-PD-1 treatment works by releasing the "brakes" on T cells, Avasimibe works by "stepping on the gas," enhancing the intrinsic activation and signaling of these cells. This combination leads to superior tumor control and survival rates compared to either monotherapy alone.[4][5]
Quantitative Data Summary
The following tables summarize the effects of Avasimibe on key immunological and anti-tumor parameters based on published preclinical studies.
Table 1: Effect of Avasimibe on T-Cell Function
| Treatment Group | Key Finding | Immune Cell Type | Observed Effect | Reference |
| Avasimibe | Enhanced Effector Function | Mouse & Human CD8+ T Cells | Increased production of IFN-γ and other cytokines.[4] | [4] |
| Avasimibe | Increased Proliferation | Mouse CD8+ T Cells | Enhanced proliferation of tumor-infiltrating CD8+ T cells.[4] | [4] |
| Avasimibe | Increased Proliferation | Human CD4+ T Cells (acute SARS-CoV-2) | Boosted proliferation of SARS-CoV-2-specific CD4+ T cells.[14] | [14] |
| Genetic ACAT1 Knockdown | Enhanced Cytotoxicity & Proliferation | Human CAR-T Cells | Increased expression of CD69, IFN-γ, GzmB, and enhanced proliferation.[10] | [10] |
| Avasimibe | Reduced Regulatory T cells | Mouse Lung Tumor Model | Significantly decreased the presence of regulatory T cells (Tregs).[12][13] | [12][13] |
Table 2: Comparative In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| Melanoma | Avasimibe Monotherapy | Significant | Prolonged survival time | [4] |
| Melanoma | Anti-PD-1 Monotherapy | Significant | Prolonged survival time | [4] |
| Melanoma | Avasimibe + Anti-PD-1 | Superior to monotherapies | Superior to monotherapies | [4][5] |
| Lewis Lung Carcinoma | Avasimibe Monotherapy | Significant | Not specified | [4] |
| Glioblastoma (Xenograft) | Avasimibe Monotherapy | Significant | Not specified | [8][15] |
Experimental Protocols
Below are summarized methodologies for key experiments cited in the validation of Avasimibe's immunomodulatory role.
Protocol 1: In Vitro CD8+ T-Cell Functional Assay
-
T-Cell Isolation: Isolate CD8+ T cells from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).
-
Activation: Activate the isolated CD8+ T cells in culture plates coated with anti-CD3 and anti-CD28 antibodies.
-
Treatment: Culture the activated T cells in the presence of Avasimibe (at various concentrations, e.g., 1-10 µM) or a vehicle control (DMSO).
-
Cytokine Analysis: After 24-48 hours, collect the culture supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or a cytometric bead array.
-
Proliferation Assay: Label T cells with a proliferation dye (e.g., CFSE) before activation. After 72 hours of culture with Avasimibe or control, analyze dye dilution by flow cytometry to quantify cell division.
-
Cytotoxicity Assay: Co-culture the treated T cells with target tumor cells (e.g., B16-OVA melanoma cells) at various effector-to-target ratios. Measure target cell lysis after 4-6 hours using a lactate dehydrogenase (LDH) release assay or chromium-51 release assay.
Protocol 2: In Vivo Mouse Tumor Model Efficacy Study
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 B16F10 melanoma cells) into the flank of syngeneic mice (e.g., C57BL/6).
-
Treatment Groups: Once tumors are palpable (e.g., ~50-100 mm³), randomize mice into treatment groups:
-
Vehicle Control (e.g., DMSO in corn oil, intraperitoneal injection)
-
Avasimibe (e.g., 10 mg/kg, daily intraperitoneal injection)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days)
-
Avasimibe + Anti-PD-1
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint Analysis:
-
Efficacy: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Plot tumor growth curves and Kaplan-Meier survival curves.
-
Immunophenotyping: At a specified time point, euthanize a subset of mice from each group. Harvest tumors and spleens, prepare single-cell suspensions, and analyze immune cell populations (e.g., CD8+, CD4+, Tregs, PD-1 expression) by flow cytometry.
-
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Potentiating the antitumour response of CD8+ T cells by modulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Metabolism-based Method for T-cell Antitumor Immunity----Remarkable Decade of CAS: Explorations into the Unknown [english.cas.cn]
- 6. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cholesterol Metabolism in Immune Cell Function and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of metabolic intervention and T cell therapy enhances solid tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Cholesterol Pathway: Impact on Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of Kras peptide cancer vaccine by avasimibe, a cholesterol modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiation of Kras peptide cancer vaccine by avasimibe, a cholesterol modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Avasimibe's Dichotomous Impact: A Comparative Analysis of its Effects on Normal Versus Cancerous Cells
Avasimibe, an inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), demonstrates a selective cytotoxic effect on cancerous cells while exhibiting minimal adverse effects on their normal counterparts. This guide provides a comprehensive comparison of Avasimibe's effects on these two cell populations, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Avasimibe's primary mechanism of action involves the inhibition of ACAT-1, an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] Cancer cells, particularly aggressive and proliferative ones, exhibit altered cholesterol metabolism and a heightened demand for cholesterol to support rapid cell membrane synthesis and signaling activities.[1] By blocking ACAT-1, Avasimibe disrupts this crucial process in cancer cells, leading to an accumulation of free cholesterol, which in turn induces cellular stress, apoptosis, and suppression of proliferation.[1][3] In contrast, normal cells, with their regulated cholesterol metabolism, appear to be significantly less sensitive to the effects of ACAT-1 inhibition.[1][4]
Comparative Effects on Cell Viability and Proliferation
Experimental data consistently demonstrates Avasimibe's potent anti-proliferative effects across a range of cancer cell lines, while normal cells show significantly higher tolerance.
| Cell Line | Cell Type | Avasimibe IC50 (µM) | Reference |
| Cancerous Cells | |||
| PC3 | Prostate Cancer | 8.5 | [1] |
| MIA-PaCa2 | Pancreatic Cancer | 9 | [1] |
| A549 | Lung Cancer | 7.8 | [1] |
| HCT116 | Colon Cancer | 7.5 | [1] |
| 5637 | Bladder Cancer | 12.03 | [5] |
| T24 | Bladder Cancer | 11.18 | [5] |
| U251 | Glioblastoma | 20.29 | [6][7] |
| U87 | Glioblastoma | 28.27 | [6][7] |
| Normal Cells | |||
| hVSMC | Human Vascular Smooth Muscle Cells | 47.5 | [1] |
| BR5 | Normal Fibroblast | 50 | [1] |
| SV-HUC-1 | Human Uroepithelial Cells | No obvious inhibitory effect | [2] |
| HK2 | Human Renal Tubular Epithelial Cells | No obvious inhibitory effect | [2] |
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Avasimibe's cytotoxic effects on cancer cells are largely attributed to the induction of apoptosis and cell cycle arrest. The accumulation of intracellular free cholesterol triggers endoplasmic reticulum (ER) stress, leading to programmed cell death.[3]
Studies have shown that Avasimibe treatment leads to:
-
Activation of Caspases: Avasimibe induces apoptosis through the activation of caspase-8 and caspase-3 in glioma cell lines.[8][9] In glioblastoma cells, it also activates caspase-7 and caspase-9, suggesting a mitochondria-dependent apoptotic pathway.[6][7]
-
Cell Cycle Arrest: Avasimibe has been observed to cause G1 phase cell cycle arrest in bladder cancer and prostate cancer cells.[2][10] In glioblastoma cells, it can induce arrest at both the G0/G1 and G2/M phases.[6][7] This is often accompanied by the downregulation of key cell cycle-related proteins such as CDK2, CDK4, and various cyclins.[2][6]
In contrast, studies have reported no adverse effects of Avasimibe on normal cells and organs, indicating a lack of significant apoptosis or cell cycle disruption in these cells at therapeutic concentrations.[1]
Signaling Pathways Modulated by Avasimibe
The differential effects of Avasimibe on normal versus cancerous cells can be attributed to its influence on specific signaling pathways that are often dysregulated in cancer.
Avasimibe's Mechanism of Action in Cancer Cells
Caption: Avasimibe inhibits ACAT-1 in cancer cells, leading to free cholesterol accumulation, ER stress, apoptosis, and cell cycle arrest.
In bladder cancer, Avasimibe has been shown to induce G1-phase cell cycle arrest by activating the PPARγ signaling pathway.[2] In prostate cancer, it suppresses tumor proliferation and metastasis via the E2F-1 signaling pathway.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of Avasimibe.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Avasimibe Treatment: Treat the cells with varying concentrations of Avasimibe (e.g., 0-80 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of Avasimibe that causes 50% inhibition of cell growth.[5]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of Avasimibe for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with Avasimibe and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
Experimental Workflow for Avasimibe Evaluation
Caption: A typical workflow for evaluating the effects of Avasimibe, progressing from in vitro cell-based assays to in vivo animal models.
Conclusion
The available evidence strongly suggests that Avasimibe is a promising anti-cancer agent with a favorable selectivity profile. Its ability to exploit the altered cholesterol metabolism of cancer cells leads to targeted cytotoxicity, while largely sparing normal cells. This selective mechanism of action, coupled with its demonstrated efficacy in preclinical models, warrants further investigation and positions Avasimibe as a candidate for targeted cancer therapy. However, it is important to note that Avasimibe was originally developed as an anti-atherosclerosis drug and its development was halted due to a high potential for drug interactions.[12] This aspect should be carefully considered in future clinical development for cancer treatment.
References
- 1. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer [jcancer.org]
- 6. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avasimibe - Wikipedia [en.wikipedia.org]
Avasimibe's Efficacy in Preclinical Models of Atherosclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avasimibe, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has been investigated for its potential as an anti-atherosclerotic agent. This guide provides a comprehensive comparison of Avasimibe's efficacy across different animal models of disease, presenting supporting experimental data, detailed methodologies, and visualizations of its mechanism of action. While showing promise in preclinical studies, it is important to note that the clinical development of Avasimibe was discontinued.[1]
Quantitative Efficacy of Avasimibe Across Animal Models
Avasimibe has demonstrated significant efficacy in reducing key markers of atherosclerosis in various animal models. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of Avasimibe in ApoE*3-Leiden Mice
| Parameter | Control Group (High Cholesterol) | Avasimibe-Treated Group | Percentage Reduction | Citation |
| Plasma Cholesterol | 18.7 ± 2.6 mmol/L | 8.1 ± 1.2 mmol/L | 56% | [2] |
| Atherosclerotic Lesion Area | 95.5 ± 35.2 (x1000 µm²) | 7.6 ± 4.1 (x1000 µm²) | 92% | [2][3] |
| Lesion Area (vs. Low Cholesterol Control) | 35.1 ± 18.2 (x1000 µm²) | 7.6 ± 4.1 (x1000 µm²) | 78% | [2] |
In a study using ApoE3-Leiden mice, Avasimibe administered at 0.01% (wt/wt) in a high-cholesterol diet for 22 weeks significantly lowered plasma cholesterol levels and dramatically reduced the atherosclerotic lesion area in the aortic root.[2] Notably, even when compared to a control group with cholesterol levels titrated to be similar to the Avasimibe group, Avasimibe still achieved a 78% greater reduction in lesion area, suggesting a direct anti-atherosclerotic effect beyond systemic lipid lowering.[2]
Table 2: Efficacy of Avasimibe in Hypercholesterolemic Rabbits
| Parameter | Control Group | Avasimibe-Treated Group (25 mg/kg) | Percentage Reduction | Citation |
| Thoracic Aortic Lesions Extent | Not specified | Not specified | 41% | [4] |
| Aortic Arch Cross-Sectional Lesion Area | Not specified | Not specified | 35% | [4] |
| Thoracic Aortic & Iliac-Femoral Cholesteryl Ester Content | Not specified | Not specified | 39% | [4] |
| Monocyte-Macrophage Area (Aortic Arch) | Not specified | Not specified | 27% | [4] |
| Monocyte-Macrophage Content (Iliac-Femoral Artery) | Not specified | Not specified | 77% | [4] |
*In a study with hypercholesterolemic New Zealand White rabbits, Avasimibe treatment for 7-8 weeks did not affect plasma total cholesterol but significantly reduced the extent of atherosclerotic lesions and their cholesteryl ester content.[4] The treatment also markedly decreased macrophage accumulation within the lesions, indicating a potential for stabilizing existing plaques.[4][5]
Table 3: Efficacy of Avasimibe in Miniature Pigs
| Parameter | Control Group | Low Dose Avasimibe (10 mg/kg/d) | High Dose Avasimibe (25 mg/kg/d) | Citation |
| Plasma Total Triglyceride | Baseline | 31-40% reduction | 31-40% reduction | [6] |
| VLDL Triglyceride | Baseline | 39-48% reduction | 39-48% reduction | [6] |
| VLDL Cholesterol | Baseline | 31-35% reduction | 31-35% reduction | [6] |
| Plasma Total Cholesterol | Baseline | No significant change | 35% reduction | [6] |
| LDL Cholesterol | Baseline | No significant change | 51% reduction | [6] |
| VLDL ApoB Secretion Rate | Baseline | 38-41% reduction | 38-41% reduction | [6] |
| LDL ApoB Production Rate | Baseline | 25% reduction | 63% reduction | [6] |
*In miniature pigs fed a high-fat, high-cholesterol diet, Avasimibe dose-dependently reduced plasma lipids and lipoprotein production.[6] The primary mechanism was identified as a decrease in the hepatic secretion of VLDL and LDL apolipoprotein B (apoB).[6]
Comparison with Other Alternatives
Direct comparative efficacy studies of Avasimibe against other lipid-lowering agents in the same animal models are not abundant in the available literature. However, some insights can be drawn.
-
Statins: Avasimibe has been studied in combination with atorvastatin in humans and in vitro, where a synergistic effect in reducing cholesteryl ester content in macrophages was observed.[7][8] One study in a mouse model of breast cancer, however, found that Avasimibe abolished the preventative efficacy of fluvastatin, suggesting potential for adverse drug interactions.[9][10]
-
Ezetimibe: Ezetimibe, a cholesterol absorption inhibitor, has been shown to reduce atherosclerosis in ApoE knockout mice, an effect attributed to both lipid-lowering and anti-inflammatory properties.[11][12][13] A direct comparison in an animal model would be necessary to definitively compare the efficacy of Avasimibe and Ezetimibe.
Experimental Protocols
Key Experiment: Avasimibe in ApoE*3-Leiden Mice
This section details the methodology for a pivotal study evaluating Avasimibe's efficacy in a well-established mouse model of atherosclerosis.[2]
Experimental Workflow
Caption: Workflow of the Avasimibe efficacy study in ApoE*3-Leiden mice.
Detailed Methodology:
-
Animal Model: Female ApoE*3-Leiden transgenic mice, which are susceptible to diet-induced hyperlipidemia and atherosclerosis, were used.[2][14][15][16][17]
-
Diet: A high-cholesterol (HC) diet containing 1% cholesterol and 0.05% cholic acid was used to induce atherosclerosis.[2] A separate low-cholesterol (LC) diet was formulated to titrate plasma cholesterol levels in a control group to match those of the Avasimibe-treated group.[2]
-
Treatment Groups:
-
Duration: The experimental diets were administered for 22 weeks.[2]
-
Data Collection: Blood samples were collected regularly to monitor plasma cholesterol levels. At the end of the study, mice were euthanized, and the aortic roots were dissected.[2]
-
Atherosclerosis Quantification: The aortic root was sectioned and stained to quantify the atherosclerotic lesion area. Lesion severity and monocyte adherence to the endothelium were also assessed.[2]
Signaling Pathways and Mechanism of Action
Avasimibe's primary mechanism of action is the inhibition of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). This inhibition has several downstream effects that contribute to its anti-atherosclerotic properties.
Avasimibe's Mechanism of Action in Atherosclerosis
Caption: Avasimibe's dual action on macrophages and hepatocytes.
By inhibiting ACAT in macrophages within the arterial wall, Avasimibe prevents the esterification of free cholesterol into cholesteryl esters.[3][18] This reduction in cholesteryl ester accumulation is a key step in preventing the formation of foam cells, which are a major component of atherosclerotic plaques.[5][19] In the liver, ACAT inhibition by Avasimibe leads to a significant reduction in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely VLDL and LDL, into the plasma.[5][6] This contributes to the systemic lowering of plasma cholesterol and triglyceride levels.
Conclusion
Preclinical studies in various animal models, including ApoE*3-Leiden mice, hypercholesterolemic rabbits, and miniature pigs, demonstrate that Avasimibe effectively reduces atherosclerosis. Its efficacy stems from a dual mechanism: the direct inhibition of foam cell formation within the arterial wall and the systemic reduction of atherogenic lipoproteins by inhibiting their hepatic secretion. While these findings were promising, the discontinuation of Avasimibe's clinical development highlights the challenges in translating preclinical efficacy to human clinical benefit for ACAT inhibitors.[1][20][21] Nevertheless, the data from these animal studies provide valuable insights for researchers in the field of atherosclerosis and lipid metabolism.
References
- 1. Avasimibe - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ACAT by avasimibe decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avasimibe Abolishes the Efficacy of Fluvastatin for the Prevention of Cancer in a Spontaneous Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition | PLOS One [journals.plos.org]
- 12. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ezetimibe on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The APOE∗3-Leiden Heterozygous Glucokinase Knockout Mouse as Novel Translational Disease Model for Type 2 Diabetes, Dyslipidemia, and Diabetic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diet-induced hyperlipoproteinemia and atherosclerosis in apolipoprotein E3-Leiden transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avasimibe: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Avasimibe, a research chemical. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle Avasimibe in a laboratory setting.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle Avasimibe in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Avasimibe Disposal Procedure
Important: Do not dispose of Avasimibe down the drain or in regular trash. It is imperative to prevent this compound from entering sewers or surface and ground water.[1][2][3]
The proper disposal of Avasimibe should be conducted in accordance with all applicable federal, state, and local environmental regulations. In the absence of specific institutional guidelines, the following general procedure for chemical waste disposal should be followed:
Step 1: Segregation of Waste
-
Designate a specific, clearly labeled waste container for Avasimibe and any materials contaminated with it.
-
Do not mix Avasimibe waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can react, leading to the generation of hazardous gases or other dangerous situations.[4]
Step 2: Waste Collection and Container Management
-
Solid Waste: Collect un-used or expired solid Avasimibe, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and sealable container.
-
Liquid Waste: For solutions of Avasimibe, use a dedicated, shatter-resistant container, preferably made of a material compatible with the solvent used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "Avasimibe," and any other components of the waste stream (e.g., solvents). Indicate the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and sources of ignition. Ensure secondary containment is used to prevent spills.
Step 3: Arrangement for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the Avasimibe waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.
Step 4: Decontamination of Empty Containers
-
If the original Avasimibe container is to be disposed of, it must be thoroughly decontaminated.
-
Triple-rinse the empty container with a suitable solvent that can dissolve Avasimibe. Collect the rinsate as hazardous waste and add it to your Avasimibe liquid waste stream.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glassware or plastic, in accordance with your institution's policies.
Quantitative Data for Avasimibe
The following table summarizes key quantitative data for Avasimibe, which can be useful for safety and handling considerations.
| Property | Value | Source |
| Molecular Weight | 501.72 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₂₉H₄₃NO₄S | --INVALID-LINK-- |
| CAS Number | 166518-60-1 | --INVALID-LINK-- |
| Solubility in DMSO | ≥25.09 mg/mL | --INVALID-LINK-- |
| Solubility in Ethanol | ≥10.26 mg/mL (with sonication) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Avasimibe Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Avasimibe.
Caption: Avasimibe Disposal Workflow Diagram.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and comprehensive information.
References
Personal protective equipment for handling Avasimibe
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Avasimibe. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Physicochemical and Toxicological Data
A summary of the available quantitative data for Avasimibe is presented below. While Avasimibe is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to handle it with caution as all chemicals may pose unknown hazards[1].
| Property | Value | Reference |
| Chemical Formula | C₂₉H₄₃NO₄S | [2] |
| Molecular Weight | 501.7 g/mol | [2] |
| CAS Number | 166518-60-1 | [1] |
| Appearance | Solid | [3] |
| Purity | ≥98% | |
| Solubility | DMSO: 10 mg/ml, Ethanol: 2 mg/ml | [2] |
| Acute Toxicity (Oral) | TDLo (rat): 137 g/kg/13W (continuous) | [1] |
| Skin Irritation | No irritant effect | [1] |
| Eye Irritation | No irritating effect | [1] |
| Sensitization | No sensitizing effects known | [1] |
Operational Plan for Handling Avasimibe
1. Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
3. Handling Procedures:
-
Avoid creating dust. Use careful weighing and transfer techniques.
-
For preparing solutions, add the solid Avasimibe to the solvent slowly.
-
If accidental contact occurs, wash the affected skin area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes.
Disposal Plan
-
Solid Waste: Collect unused Avasimibe and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, sealed container for chemical waste.
-
Liquid Waste: Solutions of Avasimibe should be collected in a designated, sealed container for liquid chemical waste. Do not pour down the drain[1].
-
Follow all local, state, and federal regulations for chemical waste disposal.
Visual Safety Guides
The following diagrams illustrate the recommended personal protective equipment and the disposal workflow for Avasimibe.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
